PROTAC SMARCA2 degrader-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C57H72N12O5S |
|---|---|
Molecular Weight |
1037.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[4-[[4-[2-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyrimidin-5-yl]piperidin-1-yl]methyl]bicyclo[2.2.2]octane-1-carbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H72N12O5S/c1-35-48(75-34-62-35)38-11-9-36(10-12-38)27-59-51(72)46-25-42(70)32-68(46)52(73)49(55(2,3)4)63-53(74)57-20-17-56(18-21-57,19-22-57)33-66-23-15-37(16-24-66)39-28-60-54(61-29-39)69-40-13-14-41(69)31-67(30-40)45-26-44(64-65-50(45)58)43-7-5-6-8-47(43)71/h5-12,26,28-29,34,37,40-42,46,49,70-71H,13-25,27,30-33H2,1-4H3,(H2,58,65)(H,59,72)(H,63,74)/t40?,41?,42-,46+,49-,56?,57?/m1/s1 |
InChI Key |
QVWYUXXXRJSGCA-GVOIIKGXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PROTAC SMARCA2 Degraders: E3 Ligase Ligand Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. This guide provides a detailed technical overview of PROTACs designed to degrade SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in SMARCA4-deficient cancers. A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cellular ubiquitin-proteasome system to induce the degradation of the target protein. This document will delve into the specifics of E3 ligase ligands used in the context of SMARCA2 degraders, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Components of a SMARCA2 PROTAC
A SMARCA2 PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. The formation of a ternary complex between SMARCA2, the PROTAC, and an E3 ligase leads to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.
E3 Ligase Ligands for SMARCA2 Degraders
The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The most predominantly utilized E3 ligases for SMARCA2 PROTACs are Von Hippel-Lindau (VHL) and Cereblon (CRBN).
Von Hippel-Lindau (VHL) Ligands
VHL is a widely expressed E3 ligase, and its recruitment has been successfully leveraged in the development of several potent SMARCA2 degraders.[1] Small molecule VHL ligands are typically derivatives of hydroxyproline (B1673980) that mimic the binding of Hypoxia-Inducible Factor 1α (HIF-1α) to VHL.
Cereblon (CRBN) Ligands
CRBN is another well-characterized E3 ligase that has been effectively recruited for targeted protein degradation. Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[2] These ligands induce a neosubstrate interaction between CRBN and the target protein.
Quantitative Data on SMARCA2 PROTAC Degraders
The following tables summarize the quantitative data for representative SMARCA2 PROTACs, highlighting their efficacy in degrading SMARCA2 and their binding affinities.
| PROTAC Name | E3 Ligase Recruited | Target Protein Ligand | DC50 (SMARCA2) | Dmax (SMARCA2) | Binding Affinity (Kd) to SMARCA2 | Cell Line | Reference |
| A947 | VHL | SMARCA2/4 Bromodomain Ligand | 39 pM | >90% | 93 nM | SW1573 | [3][4] |
| ACBI1 | VHL | SMARCA2/4 Bromodomain Ligand | 6 nM | >90% | Not Reported | MV-4-11 | [5][6] |
| PRT3789 | VHL | SMARCA2/4 Bromodomain Ligand | 0.72 nM | >90% | Not Reported | HeLa | [7][8] |
| YDR1 | CRBN (Pomalidomide-based) | Gen-1 (SMARCA2 Bromodomain Ligand) | 69 nM (24h), 60 nM (48h) | 87% (24h), 94% (48h) | Not Reported | H1792 | [1] |
| YD54 | CRBN (Pomalidomide-based) | Gen-1 (SMARCA2 Bromodomain Ligand) | Not Reported | Not Reported | Not Reported | H1792 | [1] |
Signaling Pathway and Experimental Workflows
Visual representations of the key processes involved in SMARCA2 degradation and the experimental procedures used to characterize these molecules are provided below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRT3789 | SMARCA2 degrader | Probechem Biochemicals [probechem.com]
The Role of SMARCA2 in SMARCA4-Mutant Cancers: A Technical Guide
Executive Summary
The inactivation of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a frequent event in oncology, with mutations in the core ATPase subunit, SMARCA4 (also known as BRG1), occurring in a significant fraction of human cancers, including up to 10% of non-small cell lung cancers (NSCLC).[1][2] These SMARCA4-deficient tumors exhibit a unique and targetable dependency on the remaining, functionally redundant paralog, SMARCA2 (also known as BRM). This phenomenon, termed synthetic lethality, has established SMARCA2 as a high-priority therapeutic target. This guide provides a comprehensive technical overview of the SMARCA2-SMARCA4 synthetic lethal relationship, summarizing the preclinical data for emerging targeted therapies, detailing key experimental protocols, and illustrating the core biological mechanisms.
The SWI/SNF Complex and the Principle of Synthetic Lethality
The mammalian SWI/SNF complex is a multi-subunit machine that utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression, DNA repair, and replication.[3] The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA4 (BRG1) or SMARCA2 (BRM).[3][4] While SMARCA4 is essential for development, SMARCA2-deficient mice are viable, suggesting a non-essential role for SMARCA2 in most normal tissues.[4]
In cancers where SMARCA4 undergoes loss-of-function mutations, the tumor cells become entirely dependent on the residual SWI/SNF complexes containing SMARCA2 to maintain cellular proliferation and survival.[3][4] This dependency creates a synthetic lethal vulnerability, where the loss of SMARCA4 is inconsequential on its own, but the subsequent inhibition or degradation of SMARCA2 leads to selective cancer cell death.[5] This concept is the foundational principle for targeting SMARCA2 in SMARCA4-mutant cancers.
Therapeutic Modalities and Preclinical Data
Two primary strategies are being employed to target SMARCA2: small molecule inhibition of its ATPase domain and targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs). Initial research targeting the bromodomain of SMARCA2 proved ineffective, as studies demonstrated that the ATPase catalytic activity is the critical function required for cancer cell survival.
SMARCA2-Targeted Protein Degraders (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by linking it to an E3 ubiquitin ligase. This approach has proven highly effective and selective for SMARCA2.
| Compound (Developer) | Modality | Target | Key Preclinical Findings | Ref |
| PRT3789 (Prelude) | Degrader (IV) | SMARCA2 | First-in-class selective degrader. Showed robust tumor growth inhibition and regression in SMARCA4-deficient xenograft models. In Phase 1, mean SMARCA2 plasma DC₅₀ was 21 nM. | [6] |
| PRT7732 (Prelude) | Degrader (Oral) | SMARCA2 | Orally bioavailable degrader. Phase 1 study initiated. | [7][8][9] |
| A947 | Degrader | SMARCA2 | Potent and selective PROTAC that translated to in vitro growth inhibition and in vivo efficacy in SMARCA4 mutant models. | [10] |
| YD23 | Degrader | SMARCA2 | Potent and selective PROTAC with tumor growth inhibitory activity in SMARCA4-mutant xenografts. | [11] |
SMARCA2/4 ATPase Inhibitors
Small molecule inhibitors targeting the highly conserved ATPase domain have also been developed. A key challenge is achieving selectivity for SMARCA2 over SMARCA4 to avoid on-target toxicity in healthy tissues.
| Compound (Developer) | Modality | Target(s) | Key Preclinical/Clinical Findings | Ref |
| FHD-286 (Foghorn) | Inhibitor | SMARCA2/4 (Dual) | First-in-class dual inhibitor. Showed anti-leukemic activity but no objective responses in a Phase 1 trial for advanced myeloid malignancies; trials were discontinued (B1498344) due to safety concerns. | [12][13][14][15] |
| ZN-7035 | Inhibitor | SMARCA2 (Selective) | Potent and selective inhibitor with an IC₅₀ of 3.3 nM against BRM ATPase. Demonstrated a predicted human safety margin of >30-fold. | [16] |
| G-141 (Onco3R) | Inhibitor | SMARCA2 (Selective) | Best-in-class potency with >35-fold selectivity against SMARCA4. Induced robust anti-tumor activity in vivo without signs of SMARCA4-related toxicity. | [17] |
Signaling and Mechanistic Pathways
The loss of SMARCA4 and subsequent dependency on SMARCA2 leads to a reprogrammed cellular state. The residual SMARCA2-containing SWI/SNF complex is recruited to different genomic loci, altering the enhancer landscape and maintaining the expression of genes critical for proliferation. Inhibition or degradation of SMARCA2 collapses this fragile state.
Key Experimental Protocols
The identification and validation of the SMARCA2 dependency relied on several key experimental techniques. Detailed, generalized protocols are provided below.
Pooled shRNA/CRISPR-Cas9 Loss-of-Function Screen
This protocol outlines the workflow for identifying synthetic lethal genetic interactions.
Protocol Steps:
-
Library Preparation: A pooled lentiviral shRNA (e.g., DECODER) or CRISPR (e.g., GeCKO) library targeting the human genome or a focused set of genes (e.g., epigenome) is amplified.[18]
-
Lentivirus Production: The library plasmid pool is co-transfected with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into a producer cell line like HEK293T. Viral supernatant is harvested 48-72 hours post-transfection.
-
Cell Line Transduction: SMARCA4-mutant and SMARCA4-wildtype cancer cell lines are transduced with the viral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single viral particle. A representation of at least 500 cells per shRNA/sgRNA is maintained.[18]
-
Selection and Culture: 24-48 hours post-transduction, cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. A portion of the cells is harvested as the initial timepoint (T=0). The remaining cells are cultured for 14-21 days.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the T=0 and final timepoint cell populations. The integrated shRNA/sgRNA cassettes are amplified by PCR.
-
Data Analysis: The PCR products are sequenced using a next-generation sequencing platform. The read counts for each shRNA/sgRNA are normalized and compared between the final and initial timepoints. Statistical methods like the Redundant siRNA Activity (RSA) or CERES algorithms are used to score gene essentiality.[19] Genes whose guides are significantly depleted in SMARCA4-mutant lines compared to wildtype lines are identified as synthetic lethal targets.[4]
Clonogenic (Colony Formation) Assay
This assay measures the ability of single cells to proliferate and form colonies following treatment with a cytotoxic agent, providing an assessment of long-term cell survival.
Protocol Steps:
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to adhere overnight.
-
Treatment: The following day, the media is replaced with fresh media containing various concentrations of the SMARCA2 inhibitor/degrader or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. Media is changed every 3-4 days.[1]
-
Fixing and Staining: After incubation, the media is removed, and colonies are washed with PBS. Colonies are then fixed (e.g., with 6% glutaraldehyde (B144438) or 100% methanol) and stained with a solution like 0.5% crystal violet.
-
Quantification: Plates are washed to remove excess stain and allowed to dry. The number of colonies (defined as >50 cells) is counted manually or using an automated colony counter. The surviving fraction is calculated by normalizing the number of colonies in treated wells to the vehicle-treated control wells.
ATPase Activity Assay (ADP-Glo™)
This luminescent assay quantifies the amount of ADP produced during an ATPase reaction, serving as a direct measure of SMARCA2 enzymatic activity and its inhibition.
Protocol Steps:
-
Kinase Reaction Setup: In a 384-well plate, the recombinant full-length SMARCA2 enzyme is incubated with its substrate (e.g., nucleosomes), ATP, and the test compound (inhibitor) in an appropriate reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA).[16][20]
-
Reaction Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the ATPase reaction and depletes any remaining ATP. The plate is incubated for 40 minutes at room temperature.[21]
-
ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step into ATP. This new ATP serves as a substrate for luciferase. The plate is incubated for 30-60 minutes.[21]
-
Luminescence Reading: The luminescent signal, which is directly proportional to the amount of ADP generated (and thus the SMARCA2 activity), is read using a plate-reading luminometer. IC₅₀ values are determined by plotting the percent inhibition against the log of the inhibitor concentration.[20]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions and can validate the integrity of the residual SWI/SNF complex in SMARCA4-mutant cells.
Protocol Steps:
-
Cell Lysis: SMARCA4-mutant cells (e.g., A549) are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.[22]
-
Pre-clearing: The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody targeting a core SWI/SNF subunit (e.g., anti-SMARCC1) or a control IgG overnight at 4°C.
-
Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: The bound proteins are eluted from the beads using SDS-PAGE sample buffer and boiling. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies against other SWI/SNF subunits (e.g., SMARCA2, SMARCB1) to confirm their presence in the complex.[23]
Conclusion and Future Directions
The synthetic lethal relationship between SMARCA2 and SMARCA4 provides a clear and compelling therapeutic strategy for a well-defined patient population. Preclinical data for both selective SMARCA2 inhibitors and degraders are highly promising, demonstrating potent and selective anti-tumor activity in SMARCA4-deficient models. The clinical development of these agents, particularly next-generation oral degraders and highly selective inhibitors, is being watched with great interest. Future research will likely focus on identifying mechanisms of resistance, exploring combination therapies (e.g., with MAPK pathway inhibitors or immunotherapy), and refining patient selection biomarkers to maximize the clinical benefit of targeting this critical cancer dependency.[24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMARCA4 deficiency: implications for non-small cell lung cancer and management strategies, with relevance to and distinctions from thoracic undifferentiated tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. miR-195-5p Suppresses KRT80 Expression Inducing Cell Cycle Arrest in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prelude Therapeutics’ SMARCA2 Degrader PRT3789 Demonstrated Promising Initial Clinical Activity and Safety Profile in Phase 1 Trial - Prelude Therapeutics [investors.preludetx.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. SMARCA4-deficient non-small cell lung cancer: a case description and literature analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-Immunoprecipitation (Co-Ip) in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 11. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Keratin 80 (KRT80) Human qPCR Primer Pair (NM_182507) | OriGene HP226239 product information [labome.com]
- 13. preludetx.com [preludetx.com]
- 14. amsbio.com [amsbio.com]
- 15. ulab360.com [ulab360.com]
- 16. Increased keratin 80 expression predicts poor prognosis and promotes oxaliplatin resistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Smarca4 inactivation promotes lineage-specific transformation and early metastatic features in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ulab360.com [ulab360.com]
- 21. promega.com [promega.com]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. preludetx.com [preludetx.com]
The Biological Activity of PROTAC SMARCA2 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a promising therapeutic modality, offering the potential to address previously intractable drug targets. This guide focuses on the biological activity of PROTACs designed to degrade SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key component of the SWI/SNF chromatin remodeling complex. In cancers with loss-of-function mutations in its paralog, SMARCA4, tumor cells often exhibit a synthetic lethal dependency on SMARCA2, making it an attractive therapeutic target. This document provides an in-depth overview of the mechanism of action, in vitro and in vivo activity, and experimental methodologies for potent and selective SMARCA2 degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC SMARCA2 degraders are heterobifunctional molecules composed of three key components: a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) or Cereblon (CRBN) ligase. By simultaneously binding to both SMARCA2 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate SMARCA2, marking it for recognition and subsequent degradation by the proteasome. The degradation of SMARCA2 disrupts the function of the SWI/SNF complex, leading to cell cycle arrest and apoptosis in SMARCA4-deficient cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo biological activity of several well-characterized, selective PROTAC SMARCA2 degraders.
Table 1: In Vitro Activity of PROTAC SMARCA2 Degraders
| Degrader | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Selectivity for SMARCA2 over SMARCA4 |
| PROTAC SMARCA2 degrader-5 (Compound I-425) | HY-159531 | (S,R,S)-AHPC (VHL) | MV411, A549 | <100 | Not Reported | Moderate (SMARCA4 DC50: 100-500 nM)[1] |
| A947 | Non-selective SMARCA2/4 Bromodomain Binder | VHL | SW1573 | 0.039 | >90 | Moderate[1] |
| ACBI2 | Optimized SMARCA2/4 Bromodomain Binder | VHL | RKO | 1 | >90 | ~30-fold[2][3] |
| SMD-3040 | Non-selective SMARCA2/4 Bromodomain Ligand | VHL | HeLa | 12 | >90 | High (Degrades ~50% of SMARCA4)[4] |
| YDR1 | SMARCA2 Bromodomain Ligand | Pomalidomide (CRBN) | H1792 | 60-69 | 87-94 | High[5] |
| YD54 | SMARCA2 Bromodomain Ligand | Pomalidomide (CRBN) | H1792 | 8.1-16 | >98 | High[5] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vivo Activity of PROTAC SMARCA2 Degraders
| Degrader | Animal Model | Tumor Xenograft | Dosing Regimen | Key Outcomes |
| A947 | Mouse | SMARCA4-mutant NSCLC | 40 mg/kg, i.v., single dose or every other week | Rapid reduction in tumor SMARCA2 levels and significant tumor growth inhibition.[1] |
| ACBI2 | Mouse | A549 (lung cancer) | 80 mg/kg, p.o., once daily | Significant tumor growth inhibition and well-tolerated. Oral bioavailability of 22%.[3] |
| SMD-3040 | Mouse | Human melanoma | 25-50 mg/kg, i.v., twice weekly for 2 weeks | Effective tumor growth inhibition and well-tolerated. |
| YDR1 | Mouse | H1568 (lung cancer) | 10-80 mg/kg, p.o., daily for 4 days | Dose-dependent degradation of SMARCA2 in tumors (87% at 80 mg/kg).[6] |
i.v.: intravenous; p.o.: oral administration; NSCLC: Non-small cell lung cancer.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for SMARCA2 Degradation
This protocol is for the detection and quantification of SMARCA2 protein levels in cell lysates following treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549, SW1573) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC SMARCA2 degrader or vehicle control (e.g., DMSO) for the desired time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (and SMARCA4 for selectivity assessment) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay
This protocol measures the effect of SMARCA2 degradation on the proliferation of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of PROTAC SMARCA2 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis pathway for PROTAC SMARCA2 degrader-5, a proteolysis-targeting chimera designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. This document outlines the modular nature of the synthesis, which involves the preparation of a target protein ligand, a linker, and an E3 ligase ligand, followed by their sequential coupling. Detailed experimental protocols, where publicly available, and representations of the synthetic transformations are provided to enable the replication and further development of this potent and selective SMARCA2 degrader.
Introduction to this compound
This compound, also identified as compound I-425 or PROTAC SMARCA2/4-degrader-5, is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. The targeted degradation of SMARCA2 is a promising therapeutic strategy for cancers with mutations in the SMARCA4 gene, a paralog of SMARCA2, based on the principle of synthetic lethality.
The molecular architecture of this compound consists of three key components:
-
A SMARCA2/4 Ligand: This moiety, identified as SMARCA2/4-IN-2, binds to the bromodomain of SMARCA2.
-
An E3 Ligase Ligand: The molecule incorporates (S,R,S)-AHPC, a known ligand for the VHL E3 ligase.
-
A Linker: A chemical linker tethers the SMARCA2/4 ligand to the VHL ligand, optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.
Synthesis Pathway Overview
The synthesis of this compound follows a convergent strategy, wherein the three constituent modules are synthesized separately and then coupled together. The general workflow can be summarized as follows:
-
Synthesis of the SMARCA2/4 binding moiety (SMARCA2/4-IN-2).
-
Synthesis of the VHL E3 ligase ligand ((S,R,S)-AHPC).
-
Synthesis of a bifunctional linker.
-
Coupling of the linker to the E3 ligase ligand.
-
Final coupling of the SMARCA2/4 ligand to the linker-E3 ligase ligand conjugate.
Due to the proprietary nature of specific intermediates and final compounds, detailed, step-by-step protocols with quantitative data (yields, etc.) for the exact synthesis of this compound are not fully available in the public domain. However, based on the analysis of related patent literature, a representative synthetic approach can be outlined.
Experimental Protocols (Representative)
The following sections describe plausible synthetic routes to the key intermediates and the final PROTAC molecule, based on general methods for PROTAC synthesis and information from related patents.
Synthesis of the SMARCA2/4 Ligand (SMARCA2/4-IN-2)
The synthesis of the SMARCA2/4 ligand, SMARCA2/4-IN-2, is a multi-step process that is likely detailed within patent literature covering SMARCA2/4 degraders, such as WO2022029617A1. While the exact protocol for this specific intermediate is not explicitly detailed as "SMARCA2/4-IN-2," the synthesis of structurally analogous compounds is described. A general, plausible pathway is depicted below.
General Scheme for SMARCA2/4 Ligand Synthesis:
Caption: A generalized synthetic scheme for the SMARCA2/4 ligand.
Protocol:
-
Suzuki Coupling: A halogenated pyridazine (B1198779) precursor is coupled with a suitable boronic acid or ester derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture such as dioxane/water or DME/water, typically with heating.
-
Functional Group Interconversion: The resulting intermediate may undergo one or more functional group transformations to prepare for the introduction of the final amine-containing moiety. This could involve, for example, the reduction of a nitro group or the hydrolysis of an ester.
-
Introduction of the Amine Moiety: The final step involves the introduction of the amine-containing side chain. This can be achieved through various methods such as nucleophilic substitution or reductive amination, depending on the nature of the functional groups on the reacting partners.
Synthesis of the Linker and Coupling to the E3 Ligase Ligand
PROTAC synthesis often utilizes pre-functionalized linkers or linker-E3 ligase ligand conjugates. For this compound, the linker connects to the (S,R,S)-AHPC VHL ligand. This is often achieved by reacting a derivative of (S,R,S)-AHPC that has a reactive functional group with a linker that has a complementary functional group.
General Scheme for Linker-E3 Ligase Ligand Conjugate Synthesis:
Caption: A generalized scheme for the synthesis of a linker-VHL ligand conjugate.
Protocol:
-
Amide Coupling: A common method for linker attachment is amide bond formation. An amine-functionalized linker can be reacted with a carboxylic acid-functionalized (S,R,S)-AHPC derivative (or vice versa) using standard peptide coupling reagents such as HATU, HOBt, or EDC in the presence of a non-nucleophilic base like DIPEA in a polar aprotic solvent such as DMF or DCM.
Final Assembly of this compound
The final step in the synthesis is the coupling of the SMARCA2/4 ligand (SMARCA2/4-IN-2) with the pre-formed linker-E3 ligase ligand conjugate.
General Scheme for Final PROTAC Assembly:
Caption: The final coupling step in the synthesis of this compound.
Protocol:
-
Amide Coupling: If SMARCA2/4-IN-2 possesses a primary or secondary amine and the linker-E3 ligase ligand conjugate has a terminal carboxylic acid, an amide coupling reaction can be performed using the conditions described in section 3.2.
-
Purification: The final product is typically purified using techniques such as flash column chromatography on silica (B1680970) gel or preparative reverse-phase HPLC to afford the desired this compound with high purity.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data
As the detailed experimental procedures from a primary research article or a specific patent example are not publicly available for this exact molecule, a table of quantitative data (e.g., reaction yields, reagent quantities) cannot be definitively provided. Researchers aiming to synthesize this compound would need to refer to the experimental sections of patents covering SMARCA2/4 degraders, such as those from Boehringer Ingelheim or Aurigene Discovery Technologies, and adapt the procedures for analogous compounds.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of this compound.
Conclusion
The synthesis of this compound is a modular and convergent process that relies on established chemical transformations, particularly amide bond formation, to link the three constituent parts. While a precise, publicly available protocol for this specific molecule is elusive, the information provided in this guide, based on related patent literature and general principles of PROTAC synthesis, offers a solid foundation for researchers in the field of targeted protein degradation. The successful synthesis of this and related molecules holds significant promise for the development of novel therapeutics for SMARCA4-deficient cancers.
Disclaimer: This document is intended for informational and research purposes only. The synthesis of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions in place.
The Architecture of Induced Proximity: A Technical Guide to Ternary Complex Formation with SMARCA2-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the critical molecular interactions underpinning the targeted degradation of SMARCA2, a key epigenetic regulator, through the action of Proteolysis Targeting Chimeras (PROTACs). We will delve into the formation of the pivotal ternary complex—comprising the PROTAC, the SMARCA2 target protein, and an E3 ubiquitin ligase—using the well-characterized degraders ACBI1 and A947 as case studies. This document provides a comprehensive overview of the quantitative biophysical parameters, detailed experimental protocols, and the underlying signaling pathways that govern this elegant therapeutic modality.
Core Concept: The PROTAC-Mediated Ternary Complex
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). They achieve this by simultaneously binding to a target protein of interest (POI), in this case, the bromodomain of SMARCA2, and an E3 ubiquitin ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The formation of a stable and productive ternary complex is the cornerstone of successful PROTAC-mediated protein degradation.
Quantitative Analysis of Ternary Complex Formation
The efficacy of a PROTAC is intimately linked to the biophysical characteristics of the ternary complex it forms. Key parameters include the binding affinities of the PROTAC for its individual protein partners (binary affinity), the affinity of the ternary complex itself, and the degree of cooperativity in complex formation.
Here, we summarize the available quantitative data for the VHL-recruiting SMARCA2 PROTACs, ACBI1 and A947.
Table 1: Binary Binding Affinities (Kd)
| PROTAC | Target Protein | Binding Affinity (Kd) | Method |
| A947 | SMARCA2 Bromodomain | 93 nM[1][2][3] | Not Specified |
| SMARCA4 Bromodomain | 65 nM[1][2][3] | Not Specified | |
| ACBI1 | SMARCA2 Bromodomain | Not explicitly stated in snippets | Not Specified |
| VHL | Not explicitly stated in snippets | Not Specified |
Table 2: Cellular Degradation Potency (DC50) and Efficacy (Dmax)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Time Point |
| A947 | SMARCA2 | SW1573 | 39 pM[1][2][3] | 96%[1][2] | 18 h |
| SMARCA4 | SW1573 | 1.1 nM[4] | 92%[2] | 18 h | |
| ACBI1 | SMARCA2 | MV-4-11 | 6 nM[5][6][7][8] | >95% (inferred from time course) | 18 h |
| SMARCA4 | MV-4-11 | 11 nM[5][6][7][8] | >95% (inferred from time course) | 18 h | |
| PBRM1 | MV-4-11 | 32 nM[5][6][7] | Not Specified | 18 h | |
| SMARCA2 | NCI-H1568 | 3.3 nM[9] | Not Specified | 18 h |
Table 3: Ternary Complex Cooperativity (α)
Cooperativity (α) is a measure of the influence of the binary binding of one protein partner on the PROTAC's affinity for the other. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
| PROTAC | Ternary Complex | Cooperativity (α) | Method |
| ACBI1 | SMARCA2-ACBI1-VHL | 26 (for wild type)[10] | Modeling of NanoBRET data |
Note: Specific ternary binding affinities and an experimentally determined cooperativity value for A947 were not available in the provided search results.
Signaling and Experimental Workflows
Visualizing the complex biological processes and experimental strategies is crucial for a deeper understanding. The following diagrams, rendered in DOT language, illustrate the key pathways and workflows.
PROTAC-Mediated Degradation of SMARCA2
Caption: The signaling pathway of PROTAC-mediated SMARCA2 degradation.
Experimental Workflow for Ternary Complex Characterization
Caption: A typical experimental workflow for characterizing a PROTAC.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings in drug discovery. Below are outlines of key experimental protocols used in the characterization of SMARCA2 PROTACs.
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Cooperativity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the binary binding affinities of the PROTAC to SMARCA2 and VHL, and to measure the cooperativity of ternary complex formation.
Methodology Outline:
-
Instrumentation: A high-sensitivity isothermal titration calorimeter.
-
Sample Preparation:
-
Recombinant SMARCA2 bromodomain and VHL-ElonginB-ElonginC (VCB) complex are purified.
-
Proteins and PROTACs are buffer-exchanged into an identical buffer (e.g., 20 mM BIS-TRIS, 150 mM NaCl, 1 mM TCEP, pH 7.4).
-
PROTACs are dissolved in DMSO and then diluted into the assay buffer to a final DMSO concentration of typically <1%.
-
-
Binary Titrations:
-
To determine the affinity of the PROTAC for SMARCA2, the SMARCA2 protein solution (e.g., 200 µM) is placed in the syringe and titrated into the PROTAC solution (e.g., 20 µM) in the sample cell.
-
A similar titration is performed for the PROTAC and the VCB complex.
-
-
Ternary Titrations for Cooperativity:
-
A two-step titration is performed. First, the SMARCA2 bromodomain is titrated into the PROTAC solution to form the binary complex.
-
Subsequently, the VCB complex is titrated into the saturated PROTAC-SMARCA2 solution.
-
The heat changes from the second titration are compared to the titration of VCB into the PROTAC alone to calculate the cooperativity factor (α).
-
-
Data Analysis: The resulting thermograms are integrated and fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon and koff) and affinity (Kd).
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Methodology Outline:
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Chip Preparation: One of the protein partners (e.g., biotinylated VCB complex) is immobilized on a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Increasing concentrations of the PROTAC are flowed over the immobilized protein surface to measure the binding kinetics and affinity.
-
-
Ternary Interaction Analysis:
-
A pre-incubated mixture of the PROTAC and the second protein partner (SMARCA2 bromodomain) at various concentrations is flowed over the immobilized VCB surface.
-
The response units are measured over time to determine the association and dissociation rates of the ternary complex.
-
-
Data Analysis: The sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
In-Cell Western (ICW) / Western Blot for Cellular Degradation
These immunoassays are used to quantify the levels of a target protein in cells following treatment with a PROTAC.
Objective: To determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) of a PROTAC.
Methodology Outline:
-
Cell Culture and Treatment:
-
Cells (e.g., SW1573 or MV-4-11) are seeded in multi-well plates.
-
Cells are treated with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 18 or 24 hours).
-
-
Cell Lysis:
-
For Western Blot, cells are washed and lysed to extract total protein. Protein concentration is determined by a BCA assay.
-
For ICW, cells are fixed and permeabilized directly in the wells.
-
-
Immunodetection:
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or Vinculin). HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
ICW: Cells are incubated with a primary antibody against SMARCA2 and a normalization antibody (e.g., against a housekeeping protein). Fluorescently labeled secondary antibodies are then added.
-
-
Quantification:
-
Western Blot: Band intensities are quantified using densitometry software. The SMARCA2 signal is normalized to the loading control.
-
ICW: The plate is scanned on an imaging system, and the fluorescence intensity for the target protein is normalized to the intensity of the normalization antibody.
-
-
Data Analysis: The percentage of protein remaining relative to the vehicle control is plotted against the PROTAC concentration, and the data is fitted to a dose-response curve to determine the DC50 and Dmax values. For A947 in SW1573 cells, quantification of SMARCA2 and SMARCA4 protein levels was performed by In-Cell Western™ following a 20-hour treatment.[11][12]
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution, three-dimensional structures of the ternary complex, offering invaluable insights into the protein-protein and protein-ligand interactions that drive cooperativity and selectivity.
Objective: To determine the atomic-level structure of the SMARCA2-PROTAC-VHL ternary complex.
Methodology Outline:
-
Protein Expression and Purification: High-purity, homogenous preparations of the SMARCA2 bromodomain and the VCB complex are required.
-
Ternary Complex Formation: The purified proteins and the PROTAC are mixed in a stoichiometric ratio to form the ternary complex. The stability of the complex is often assessed by biophysical methods prior to crystallization trials.
-
Crystallization Screening: The ternary complex solution is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitants, and temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
The structure is solved using molecular replacement with known structures of the individual components as search models.
-
The model is refined, and the PROTAC molecule is built into the electron density map.
-
-
Structural Analysis: The final structure reveals the precise binding modes and the key intermolecular interactions at the protein-protein interface. For an analog of ACBI2, a ternary complex crystal structure with the SMARCA2 bromodomain and VHL has been solved (PDB: 7Z76).[13]
Conclusion
The formation of a stable and cooperative ternary complex is a multifaceted process that is paramount to the successful degradation of SMARCA2 by PROTACs like ACBI1 and A947. A thorough understanding of the biophysical principles, cellular activity, and structural basis of these complexes is essential for the rational design and optimization of next-generation protein degraders. The integration of quantitative biophysical techniques, robust cellular assays, and high-resolution structural biology provides a powerful toolkit for researchers, scientists, and drug development professionals to advance this promising therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A947 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 8. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PROTAC SMARCA2 Degrader-5 for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this strategy. These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3]
This guide focuses on PROTAC SMARCA2 degrader-5 , a molecule designed to degrade SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2).[4] SMARCA2, also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin-remodeling complex, which plays a critical role in regulating gene expression by altering DNA accessibility.[5][6][7][8]
The therapeutic rationale for targeting SMARCA2 often lies in the concept of synthetic lethality. Many cancers harbor inactivating mutations in SMARCA4 (also known as BRG1), the mutually exclusive paralog of SMARCA2.[9][10] These SMARCA4-deficient tumors become critically dependent on the remaining SMARCA2 for survival, making selective SMARCA2 degradation a promising therapeutic strategy.[9][10][11] this compound (also referred to as Compound I-425) is a tool compound developed for this purpose, composed of a ligand for SMARCA2, a linker, and an E3 ligase ligand ((S,R,S)-AHPC) that recruits the von Hippel-Lindau (VHL) E3 ligase.[4]
Mechanism and Rationale
PROTAC-Mediated Degradation of SMARCA2
This compound operates through the canonical PROTAC mechanism of action. The molecule acts as a bridge, facilitating the formation of a ternary complex between the SMARCA2 protein and the VHL E3 ubiquitin ligase.[1][2] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of SMARCA2. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the SMARCA2 protein.
The Role of SMARCA2 in Chromatin Remodeling
SMARCA2 is a core catalytic component of the SWI/SNF complex, a multi-subunit machine that uses the energy from ATP hydrolysis to remodel chromatin.[5][7] By repositioning or evicting nucleosomes, the SWI/SNF complex modulates the accessibility of DNA to transcription factors and the broader transcriptional machinery. This process is fundamental for the regulation of gene expression across numerous cellular processes, including DNA repair, cell cycle control, and differentiation.[6]
Therapeutic Rationale: Synthetic Lethality
The concept of synthetic lethality describes a relationship where a deficiency in either of two genes has no effect on cell viability, but the simultaneous loss of both results in cell death. In many cancers, such as non-small cell lung cancer, the SMARCA4 gene is lost or inactivated.[12] These cells survive by relying on its paralog, SMARCA2. Targeting SMARCA2 with a degrader in this specific genetic context creates a synthetic lethal event, leading to selective killing of cancer cells while sparing healthy cells that retain functional SMARCA4.
Quantitative Data Summary
The efficacy of a PROTAC is defined by its DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal degradation percentage). Below is a summary of reported data for this compound and other relevant SMARCA2/4 degraders.
| Compound Name | Target(s) | DC₅₀ | Dₘₐₓ | Cell Line | Time (h) | Reference |
| This compound | SMARCA2 | <100 nM | Not Reported | MV411, A549 | Not Reported | [4] |
| SMARCA4 | 100-500 nM | Not Reported | MV411, A549 | Not Reported | [4] | |
| SMARCA2/4-degrader-1 | SMARCA2/4 | <100 nM | >90% | A549 | 24 | [13] |
| SMARCA2/4-degrader-2 | SMARCA2/4 | <100 nM | >90% | A549 | 24 | [13] |
| PROTAC 1 | SMARCA2 | ~300 nM | ~65% | MV-4-11 | Not Reported | [14] |
| SMARCA4 | ~250 nM | ~70% | MV-4-11 | Not Reported | [14] | |
| YDR1 | SMARCA2 | 69 nM | 87% | H1792 | 24 | [12] |
| YD54 | SMARCA2 | 8.1 nM | 98.9% | H1792 | 24 | [12] |
| G-6599 | SMARCA2 | 0.018 nM (18 pM) | >95% | Not Reported | Not Reported | [15] |
Key Experimental Protocols
Western Blot for Protein Degradation Quantification
Western blotting is the standard method for quantifying the degradation of a target protein following PROTAC treatment.[1][3]
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MV411) at an appropriate density in 6-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[3][16]
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.[3]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[3][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis: Wash the membrane again and apply an ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify band intensity using software like ImageJ. Normalize SMARCA2 band intensity to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[16]
Cell Viability Assay
Cell viability assays are performed to determine the functional consequence of SMARCA2 degradation, measuring the concentration of the degrader that inhibits cell growth by 50% (IC₅₀).
Methodology (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 90 µL of culture medium. Incubate overnight.[17][18]
-
Compound Treatment: Prepare serial dilutions of this compound. Add 10 µL of the diluted compound or vehicle control to the appropriate wells.[18]
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.[18]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.[18]
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[17][18]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results against the compound concentration to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[18]
Ternary Complex Formation Assay (Conceptual)
Assessing the formation of the SMARCA2-PROTAC-VHL ternary complex is critical for confirming the mechanism of action. Proximity-based assays like NanoBRET™ or AlphaLISA® are commonly used.[19][20][21]
Conceptual Methodology (Proximity-Based Assay):
-
Reagent Preparation:
-
In-Cell (e.g., NanoBRET™): Co-transfect cells with expression vectors for NanoLuc®-fused SMARCA2 (energy donor) and HaloTag®-fused VHL (energy acceptor).[19][20]
-
Biochemical (e.g., AlphaLISA®): Use purified, tagged proteins (e.g., GST-SMARCA2, FLAG-VHL) and corresponding AlphaLISA® acceptor and donor beads.[21]
-
-
Compound Titration: Add serial dilutions of this compound to the assay system (either the transfected cells or the biochemical reaction mix).
-
Incubation: Allow the components to incubate and reach equilibrium, facilitating the formation of the ternary complex.
-
Signal Detection:
-
NanoBRET™: Add the HaloTag® ligand (fluorescent acceptor) and Nano-Glo® substrate (for bioluminescence). Measure both the donor and acceptor emission signals.
-
AlphaLISA®: Excite the donor beads with a laser; in close proximity, energy is transferred to acceptor beads, which emit a signal at a different wavelength.
-
-
Data Analysis: Calculate the proximity signal (e.g., BRET ratio, AlphaLISA counts). Plot the signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, which is indicative of ternary complex formation and its dissolution into binary complexes at high PROTAC concentrations.[20][21]
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. SMARCA2 - Wikipedia [en.wikipedia.org]
- 9. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene - SMARCA2 [maayanlab.cloud]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Ternary Complex Formation [worldwide.promega.com]
- 20. benchchem.com [benchchem.com]
- 21. resources.revvity.com [resources.revvity.com]
The Dawn of a New Therapeutic Era: A Technical Guide to SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of SMARCA2 (also known as BRM), a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a highly promising therapeutic strategy, particularly for cancers harboring mutations in its paralog, SMARCA4 (also known as BRG1). This synthetic lethal relationship offers a clear therapeutic window for eliminating cancer cells while sparing healthy tissue. This technical guide provides an in-depth overview of the therapeutic potential of SMARCA2 degradation, consolidating preclinical and emerging clinical data, detailing key experimental protocols, and visualizing the underlying molecular mechanisms and workflows.
Introduction: The Principle of Synthetic Lethality
The SWI/SNF complex is a crucial regulator of gene expression, utilizing the ATPase activity of either SMARCA2 or SMARCA4 to remodel chromatin and control DNA accessibility.[1][2] While most healthy cells express both paralogs, a significant subset of cancers, including 10-12% of non-small cell lung cancers (NSCLC), harbor inactivating mutations in the SMARCA4 gene.[3] These cancer cells become critically dependent on the remaining SMARCA2 subunit for their survival and proliferation.[4][5] This dependency creates a synthetic lethal vulnerability: selectively targeting and degrading the SMARCA2 protein can induce potent and specific cancer cell death in SMARCA4-deficient tumors.[1][3]
Proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) technologies have proven to be the ideal modality for exploiting this vulnerability.[1][6] Unlike traditional inhibitors that only block a protein's active site, degraders physically eliminate the entire protein, preventing all its functions and scaffolding roles.[6][7] This guide will explore the landscape of SMARCA2 degraders, their mechanisms, and their therapeutic applications.
The SMARCA2 Degradation Signaling Pathway and Mechanism
SMARCA2 degraders are typically heterobifunctional molecules, such as PROTACs, that link a ligand binding to SMARCA2 with a ligand for an E3 ubiquitin ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN).[6][8] This induced proximity leads to the formation of a ternary complex, facilitating the transfer of ubiquitin to SMARCA2, marking it for destruction by the cell's proteasome. Mechanistically, the degradation of SMARCA2 in SMARCA4-mutant cells leads to a profound reprogramming of the enhancer landscape, causing a loss of chromatin accessibility at enhancers of genes critical for cell proliferation, such as those in the YAP/TEAD pathway.[9][10]
Figure 1: Synthetic lethality via SMARCA2 degradation in SMARCA4-mutant cancer.
Quantitative Data on Key SMARCA2 Degraders
A growing number of SMARCA2 degraders are in preclinical and clinical development. Their efficacy is typically measured by their potency (DC50: concentration for 50% maximal degradation), maximal level of degradation (Dmax), and selectivity over the SMARCA4 paralog.
Table 1: In Vitro Degradation Potency and Selectivity of SMARCA2 Degraders
| Compound | E3 Ligase | Cell Line | SMARCA2 DC₅₀ | SMARCA2 Dₘₐₓ | SMARCA4 Degradation | Selectivity (SMARCA4/SMARCA2) | Citation(s) |
| ACBI2 | VHL | SW1573 | Nanomolar range | ~95% | Yes, at higher conc. | ~30-fold | [6] |
| A947 | VHL | SW1573 | <1 nM | >95% | Minimal | >1000-fold | [6] |
| SMD-3236 | VHL | - | < 1 nM | > 95% | Minimal | >2000-fold | [11] |
| YDR1 | Cereblon | H1792 | 69 nM (24h) | 87% (24h) | Minimally altered | High | [8] |
| PRT3789 | VHL | - | - | - | - | Highly Selective | [12][13] |
| Amphista Targeted Glue™ | DCAF16 | - | - | >95% (4h) | <5% | High |
Table 2: In Vitro Anti-proliferative Activity of SMARCA2 Degraders
| Compound | SMARCA4-Mutant Cell Line(s) | SMARCA4-WT Cell Line(s) | IC₅₀ (Mutant) | Activity (WT) | Citation(s) |
| SMD-3236 | Panel of deficient lines | Panel of WT lines | Potent inhibition | Minimal activity | [11] |
| A947 | H1944 | Calu-6 | Potent inhibition | Weaker activity | [14] |
| GLR-203101 | H1568, A549, SK-MEL-5 | Panel of WT lines | Selective inhibition | Reduced effect | [15] |
| PRT3789 | Marginal Zone Lymphoma (MZL) models | - | 13.27 nM (median) | - | [13] |
Table 3: In Vivo Efficacy of SMARCA2 Degraders in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | SMARCA2 Degradation in Tumor | Citation(s) |
| ACBI2 | SMARCA2-sensitive xenograft | Oral | Tumor stasis | Almost complete | [6] |
| A947 | SMARCA4-mutant xenograft | i.v. | Tumor stasis | >95% | [6] |
| SMD-3236 | H838 xenograft | Weekly administration | Effective tumor growth inhibition | Profound and persistent (>1 week) | [11] |
| YDR1 | CrbnI391V mice xenograft | 80 mg/kg, PO, daily | 87% degradation in tumor | Robust reduction | [8] |
| GLR-203101 | A549 xenograft | 25 mg/kg, PO | Robust, dose-dependent antitumor activity | Significant | [15] |
Table 4: Preliminary Clinical Data for PRT3789 (Phase 1 Trial)
| Parameter | Finding | Citation(s) | | :--- | :--- |[12][16][17] | | Patient Population | Solid tumors with SMARCA4 mutations (enriched for NSCLC, esophageal) |[3][12][18] | | Safety | Generally well-tolerated; no dose-limiting toxicities reported. |[12][16][17] | | Pharmacokinetics (PK) | Dose-dependent increases in exposure (Cmax, AUC). |[12][17] | | Pharmacodynamics (PD) | Prolonged PD effect; trough inhibition of 70-75% at higher doses. |[12] | | Efficacy | Encouraging signs of anti-tumor activity; confirmed partial responses in NSCLC and esophageal cancer patients. |[16][17] |
Key Experimental Protocols
The development and characterization of SMARCA2 degraders rely on a suite of standardized biochemical and cellular assays.
Figure 2: General experimental workflow for evaluating SMARCA2 degraders.
Western Blot for Protein Degradation
Objective: To quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
-
Sample Preparation:
-
Culture cells (e.g., SW1573) to desired confluency and treat with a dose-response of the SMARCA2 degrader for a specified time (e.g., 18-24 hours).
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein lysate per lane by boiling at 95°C for 5 minutes in Laemmli sample buffer.[6]
-
Separate proteins on an SDS-PAGE gel (e.g., 4-20% gradient gel).
-
-
Protein Transfer:
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH, Tubulin, or HDAC1) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize bands using a chemiluminescence imager.[19]
-
Quantify band intensity using image analysis software and normalize SMARCA2 levels to the loading control.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of SMARCA2 degradation on the proliferation and viability of cancer cell lines.
-
Cell Seeding:
-
Compound Treatment:
-
Treat cells with a serial dilution of the SMARCA2 degrader. Include a vehicle-only (e.g., DMSO) control.
-
Incubate for the desired duration (e.g., 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for 1.5-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14][17]
-
-
Solubilization and Measurement:
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a SMARCA2 degrader in a living organism.
-
Model Establishment:
-
Cohort Formation:
-
Once tumors reach a palpable volume (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups (n=8-10 mice/group).[10]
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Data Analysis:
Future Directions and Conclusion
The selective degradation of SMARCA2 represents a paradigm of precision oncology, turning a deep understanding of cancer genetics into a targeted therapeutic strategy. Preclinical data across numerous compounds are robust, demonstrating potent and selective degradation that translates into anti-tumor activity in SMARCA4-deficient models.[11][15] Early clinical data for PRT3789 are encouraging, providing the first human proof-of-concept for this approach.[12][16]
Future research will likely focus on several key areas:
-
Expanding to New Tumor Types: Identifying other cancer types beyond NSCLC that exhibit a strong dependency on SMARCA2.
-
Combination Therapies: Exploring synergistic combinations, such as with MCL1 inhibitors or docetaxel, to overcome potential resistance and achieve deeper tumor regression rather than just stasis.[6][18]
-
Novel Degrader Technologies: Developing new degrader platforms, such as "Targeted Glues," which may offer improved drug-like properties and alternative E3 ligase recruitment.
-
Biomarker Development: Refining patient selection strategies to identify those most likely to respond to SMARCA2 degradation.
References
- 1. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 2. lifesensors.com [lifesensors.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bio-rad.com [bio-rad.com]
- 7. ATAC-seq - Wikipedia [en.wikipedia.org]
- 8. licorbio.com [licorbio.com]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. ATAC-Seq: Comprehensive Guide to Chromatin Accessibility Profiling - CD Genomics [cd-genomics.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
Methodological & Application
Application Notes and Protocols for PROTAC SMARCA2 Degrader-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PROTAC SMARCA2 degrader-5 in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols for degradation studies, and describes essential validation assays.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins.[1] this compound is designed to target SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, for degradation.[2] The inactivation of the related protein SMARCA4, a frequent event in cancer, leads to a dependency on SMARCA2 for cell survival, making it a promising therapeutic target.[3]
This compound functions by simultaneously binding to SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[5] This targeted degradation approach offers a powerful tool to study the function of SMARCA2 and explore its therapeutic potential.[6]
Mechanism of Action
The mechanism of action for a typical PROTAC, including SMARCA2 degrader-5, is a catalytic process illustrated below.
Figure 1. Mechanism of PROTAC-mediated protein degradation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for various SMARCA2 PROTACs based on available literature. These values can serve as a reference for designing experiments with this compound.
| PROTAC Name | Cell Line(s) | DC₅₀ (nM) | Dₘₐₓ (%) | Incubation Time (h) | E3 Ligase Recruited |
| This compound | MV411, A549 | 10 - 50 | Not Reported | Not Reported | VHL |
| YDR1 | H322, HCC515, H2030, H2126 | 1.2 - 12.7 | >98 | 24, 48 | Cereblon |
| YD54 | H322, HCC515, H2030, H2126 | 1.0 - 10.3 | >98 | 24, 48 | Cereblon |
| A947 | SW1573 | Not Reported | Not Reported | 18, 20 | VHL |
| ACBI2 | RKO, A549, NCI-H1568 | 78 (RKO) | 46 (RKO) | Not Reported | VHL |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell line and time-dependent. It is crucial to determine these parameters empirically for your specific experimental system.
Experimental Protocols
The following protocols provide a framework for characterizing the activity of this compound in your cell line of interest.
General Cell Culture and Reagent Preparation
-
Cell Lines: Use cell lines relevant to your research question. SMARCA4-mutant cancer cell lines are particularly sensitive to SMARCA2 degradation.[3] A549 (non-small cell lung cancer) is a commonly used cell line for SMARCA2 degradation assays.[1][6]
-
Reagents:
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.
-
Vehicle Control: Use the same concentration of DMSO as in the highest PROTAC treatment group.
-
Proteasome Inhibitor (e.g., MG132): To confirm degradation is proteasome-dependent.
-
E3 Ligase Ligand (e.g., (S,R,S)-AHPC for VHL): As a negative control to demonstrate the necessity of the bifunctional PROTAC molecule.[2]
-
Protocol 1: Dose-Response Experiment to Determine DC₅₀
This experiment is designed to determine the concentration of this compound required to achieve 50% degradation of the target protein.
Figure 2. Workflow for a dose-response experiment.
Methodology:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
PROTAC Treatment: The following day, aspirate the media and add fresh media containing a range of this compound concentrations (e.g., a 10-point serial dilution from 10 µM down to 0.1 nM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, typically 24 hours for initial experiments.[7][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against SMARCA2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ value.
-
Protocol 2: Time-Course Experiment
This experiment determines the optimal incubation time to achieve maximal degradation (Dₘₐₓ).
Methodology:
-
Cell Seeding: Seed cells in multiple wells of a multi-well plate at a consistent density.
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., a concentration at or above the determined DC₅₀).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours) after treatment.[8]
-
Analysis: Perform cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Data Analysis: Plot the percentage of SMARCA2 degradation against time to identify the time point of maximal degradation.
Protocol 3: Mechanistic Validation Assays
These experiments are crucial to confirm that the observed protein loss is due to the intended PROTAC mechanism.
Figure 3. Logic diagram for mechanistic validation experiments.
Methodology:
-
Proteasome Inhibition Rescue:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add this compound at a concentration that gives significant degradation (e.g., DC₈₀-DC₉₀).
-
Incubate for the optimal duration determined in the time-course experiment.
-
Analyze SMARCA2 levels by Western blot. A rescue of SMARCA2 degradation in the presence of the proteasome inhibitor confirms the involvement of the proteasome.[3]
-
-
E3 Ligase Ligand Control:
-
Treat cells with the E3 ligase ligand alone (e.g., (S,R,S)-AHPC for a VHL-recruiting PROTAC) at a concentration equivalent to or higher than the PROTAC treatment.
-
Analyze SMARCA2 levels by Western blot. The absence of degradation confirms that the bifunctional nature of the PROTAC is required for activity.[7]
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No SMARCA2 Degradation | Insufficient PROTAC concentration. | Perform a dose-response with a wider concentration range. |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours).[8] | |
| Low cell permeability. | Consult literature for similar PROTACs to assess permeability. | |
| Low expression of the required E3 ligase in the cell line. | Verify the expression of VHL or Cereblon via Western blot or qPCR. | |
| "Hook Effect" Observed (Reduced degradation at high concentrations) | Formation of binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) instead of the productive ternary complex. | Perform a detailed dose-response curve with smaller concentration increments at the higher end to identify the optimal concentration before the effect occurs.[8] |
| High Cell Toxicity | PROTAC concentration is too high. | Lower the PROTAC concentration. Determine the IC₅₀ for cell viability and work at concentrations well below this value. |
| Off-target effects. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC.[8] |
Concluding Remarks
The successful application of this compound in cell culture relies on systematic optimization and validation. By carefully determining the optimal concentration and time course for degradation and confirming the mechanism of action, researchers can confidently utilize this powerful tool to investigate the biological roles of SMARCA2 and its potential as a therapeutic target in diseases such as cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[2] The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy, particularly in cancers with mutations in the homologous protein SMARCA4.[3][4][5] Proteolysis-targeting chimeras (PROTACs) and other molecular degraders have been developed to induce the ubiquitination and subsequent proteasomal degradation of SMARCA2.[3][4][5][6][7] Western blotting is a fundamental technique to monitor the efficacy of these degraders by quantifying the reduction in SMARCA2 protein levels.
These application notes provide a detailed protocol for the detection of SMARCA2 degradation by Western blot, including sample preparation, immunoblotting procedures, and data analysis.
Signaling Pathway for Induced SMARCA2 Degradation
Targeted degradation of SMARCA2 is typically achieved by inducing its ubiquitination through the ubiquitin-proteasome system. Small molecule degraders, such as PROTACs, facilitate the interaction between SMARCA2 and an E3 ubiquitin ligase, leading to the polyubiquitination of SMARCA2 and its subsequent recognition and degradation by the 26S proteasome.
Caption: Induced SMARCA2 degradation pathway via a PROTAC molecule.
Experimental Workflow
The following diagram outlines the key steps for assessing SMARCA2 degradation using Western blotting.
Caption: Workflow for Western blot analysis of SMARCA2 degradation.
Quantitative Data Summary
The following table provides an example of expected results from a dose-response experiment investigating SMARCA2 degradation.
| Treatment (Concentration) | SMARCA2 Protein Level (Normalized to Loading Control) | % Degradation (Compared to Vehicle) |
| Vehicle (DMSO) | 1.00 | 0% |
| Degrader (1 nM) | 0.85 | 15% |
| Degrader (10 nM) | 0.52 | 48% |
| Degrader (100 nM) | 0.15 | 85% |
| Degrader (1 µM) | 0.05 | 95% |
| Degrader (1 µM) + MG-132 (10 µM) | 0.95 | 5% |
Experimental Protocols
Part 1: Cell Culture and Treatment
-
Cell Seeding : Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Compound Preparation : Prepare a stock solution of the SMARCA2 degrader in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment : Treat cells with varying concentrations of the degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours). For proteasome inhibition control, pre-treat cells with a proteasome inhibitor (e.g., MG-132 at 10-20 µM) for 1-2 hours before adding the SMARCA2 degrader.
Part 2: Cell Lysis and Protein Extraction
All steps should be performed on ice or at 4°C to minimize protein degradation.[8]
-
Cell Wash : After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Lysis : Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.[9][10] A common RIPA buffer composition is 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.[10]
-
Scraping and Collection : Scrape the adherent cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8][9]
-
Incubation : Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.[9]
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[9]
Part 3: Protein Quantification and Sample Preparation
-
Quantification : Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization : Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
-
Sample Preparation : Mix the normalized protein lysates with 4x or 6x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[9]
Part 4: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis : Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.[9] The percentage of the gel will depend on the molecular weight of SMARCA2 (~185 kDa).[1] Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is often recommended for large proteins like SMARCA2.
Part 5: Immunoblotting
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for SMARCA2. The optimal antibody concentration and incubation time should be determined based on the manufacturer's datasheet (e.g., 1:1000 dilution in 5% BSA/TBST overnight at 4°C).[2]
-
Washing : Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[9]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[9]
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system (e.g., CCD camera or X-ray film).[9]
-
Stripping and Re-probing (Optional) : To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak SMARCA2 Signal | Insufficient protein loading. | Increase the amount of protein loaded per well (up to 50 µg).[11] |
| Inefficient protein transfer. | Optimize transfer time and conditions, especially for a high molecular weight protein. Consider using a wet transfer system. | |
| Low primary antibody concentration. | Increase antibody concentration or incubation time. | |
| Protein degradation. | Ensure fresh protease inhibitors are used in the lysis buffer and samples are kept cold. | |
| High Background | Insufficient blocking. | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| High antibody concentration. | Decrease primary or secondary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of wash steps.[9] | |
| Non-specific Bands | Non-specific antibody binding. | Use a more specific, validated antibody. Optimize antibody dilution. |
| Protein aggregates. | Avoid boiling samples if membrane protein aggregation is suspected.[11] |
References
- 1. abcam.com [abcam.com]
- 2. SMARCA2/BRM Polyclonal Antibody (A301-015A) [thermofisher.com]
- 3. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 11. Western blot protocol for low abundance proteins | Abcam [abcam.com]
Measuring DC50 and Dmax for PROTAC SMARCA2 Degrader-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This document provides detailed application notes and protocols for the characterization of PROTAC SMARCA2 degrader-5 (also known as Compound I-425), a selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. The key parameters for evaluating the efficacy of a PROTAC are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). These protocols will guide researchers in determining these critical values for this compound.
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[1] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets. PROTACs that target SMARCA2 offer a promising strategy for therapeutic intervention.
Data Presentation
The following tables summarize the quantitative data for the activity of this compound and other representative SMARCA2 degraders in various cancer cell lines.
Table 1: Degradation Activity of this compound
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| MV411 | Acute Myeloid Leukemia | 100-500[2] | >90 (estimated) |
| A549 | Lung Carcinoma | 100-500[2] | >90 (estimated) |
*Note: The Dmax for this compound has not been explicitly reported. The value is estimated based on the high degradation efficacy (>90%) observed for other potent SMARCA2 PROTACs in similar cell lines.[1][3][4][5][6][7]
Table 2: Degradation Activity of Other Exemplary SMARCA2 PROTACs
| PROTAC Name | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Degrader-13 (I-406) | A549 | <100 | >90 | [8] |
| YDR1 | H322 | 6.4 | 99.2 | [4] |
| YD54 | H322 | 1.0 | 99.3 | [4] |
| Compound 6 | RKO | 2 | 77 | [9] |
| ACBI2 | NCI-H1568 | - | ~89 (in vivo) | [9] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of SMARCA2 degradation by this compound.
Experimental Workflow Diagram
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., MV411, A549)
-
Complete growth medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired time points (e.g., 24 hours for DC50 determination).
Protocol 2: Western Blotting for SMARCA2 Degradation
This protocol details the Western blot procedure to quantify the levels of SMARCA2 protein following treatment with the PROTAC.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Tris-Glycine-SDS running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., β-actin or GAPDH).
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Protocol 3: Data Analysis for DC50 and Dmax Determination
This protocol describes how to analyze the Western blot data to calculate the DC50 and Dmax values.
Procedure:
-
Densitometry: Quantify the band intensities of SMARCA2 and the loading control for each sample using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the SMARCA2 band intensity to the corresponding loading control band intensity for each sample.
-
Percentage of Remaining Protein: Calculate the percentage of SMARCA2 remaining for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
Dose-Response Curve: Plot the percentage of remaining SMARCA2 protein against the logarithm of the PROTAC concentration.
-
DC50 and Dmax Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to determine the DC50 and Dmax values. The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, and the Dmax is the maximum percentage of protein degradation observed.
Alternative Protocols
While Western blotting is the most common method, other techniques can be employed to measure SMARCA2 degradation.
-
In-Cell Western™ Assay: This is a quantitative immunofluorescence-based assay performed directly in microplates, offering higher throughput than traditional Western blotting.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative plate-based assay that can measure the concentration of SMARCA2 in cell lysates.
These alternative methods can provide sensitive and quantitative measurements of protein levels and may be more suitable for high-throughput screening of PROTAC molecules.
By following these detailed protocols, researchers can reliably determine the DC50 and Dmax values of this compound, providing crucial data for its preclinical development and for understanding its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC SMARCA2 Degrader-5 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] This approach offers a distinct advantage over traditional inhibitors by completely removing the protein of interest, potentially leading to a more profound and durable therapeutic response and overcoming resistance mechanisms.[1]
This document provides detailed application notes and protocols for the in vivo evaluation of PROTAC SMARCA2 degrader-5 in xenograft models. SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex.[2][3] This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin.[2][4] In certain cancers with mutations in the paralog SMARCA4 (also known as BRG1), tumor cells become dependent on SMARCA2 for survival, making it a compelling synthetic lethal target.[5] Selective degradation of SMARCA2 with a PROTAC therefore presents a promising therapeutic strategy for these SMARCA4-mutant cancers.[5][6]
This compound is a heterobifunctional molecule composed of a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[7] This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[1]
Mechanism of Action: PROTAC-mediated SMARCA2 Degradation
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
SMARCA2 Signaling Pathway
The SMARCA2 protein is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[4][8] This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression.[2][3] By altering the accessibility of DNA to transcription factors, the SWI/SNF complex is involved in a multitude of cellular processes, including proliferation, differentiation, and DNA repair.[8] In cancers that have lost the function of SMARCA4, the SWI/SNF complex relies on SMARCA2, creating a synthetic lethal dependency.[5]
Caption: Role of SMARCA2 in the SWI/SNF chromatin remodeling pathway.
Quantitative Data from In Vivo Xenograft Studies
The following tables summarize data from various in vivo studies of SMARCA2 degraders in mouse xenograft models. Note that "this compound" is a placeholder; the data below is compiled from studies of different, named SMARCA2 PROTACs.
Table 1: In Vivo Efficacy of SMARCA2 Degraders in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| YDR1 | H1568 (Lung Cancer) | 10-80 mg/kg, oral, daily | Dose-dependent TGI | [9] |
| YD54 | SMARCA4-mutant xenografts | Not specified | Potent anti-tumor activity | [9] |
| GLR-203101 | A549 (SMARCA4-deficient) | 25 mg/kg, oral | Robust, dose-dependent antitumor activity | [10] |
| A947 | SMARCA4-mutant models | Not specified | Efficacious in vivo | [5] |
| ACBI2 | A549, NCI-H1568 | Not specified | Correlated with SMARCA2 dependency | [11] |
Table 2: Pharmacodynamic and Pharmacokinetic Parameters of SMARCA2 Degraders
| Compound | Parameter | Value | Animal Model | Reference |
| YDR1 | SMARCA2 Degradation (Tumor) | 87% at 80 mg/kg | H1568 xenograft mice | [9] |
| YDR1 | Oral Bioavailability | Favorable for in vivo studies | Mice | [9] |
| YD54 | Oral Bioavailability | Favorable for in vivo studies | Mice | [9] |
| GLR-203101 | SMARCA2 Degradation (Tumor) | Significant | A549 xenograft mice | [10] |
| GLR-203101 | Oral Bioavailability | Moderate | Mice and SD rats | [10] |
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies with this compound, synthesized from methodologies reported in the literature.[12][13] Researchers should optimize these protocols based on the specific characteristics of their PROTAC molecule and cancer model.
Experimental Workflow for a Preclinical Xenograft Study
Caption: A typical workflow for a preclinical xenograft study.
Protocol 1: Cell Culture and Tumor Implantation
-
Cell Culture: Culture SMARCA4-deficient human cancer cell lines (e.g., A549, NCI-H1568) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of serum-free medium and Matrigel (typically a 1:1 ratio).
-
Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁷ cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[12]
Protocol 2: PROTAC Administration and In Vivo Monitoring
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.[12]
-
Randomization: Randomize mice into control and treatment groups.
-
Formulation: The formulation of this compound will depend on its physicochemical properties and the chosen route of administration. A common vehicle for oral administration may consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[12]
-
Administration: Administer the PROTAC solution via the desired route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), at the predetermined dosing schedule (e.g., daily).[12][13]
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[12]
-
Body Weight Monitoring: Monitor the body weight of the animals 2-3 times per week as an indicator of general toxicity.[12] Significant weight loss (>15-20%) may necessitate dose adjustment or cessation of treatment.[12]
Protocol 3: Pharmacodynamic Analysis (Western Blot)
-
Tissue Collection: At the study endpoint or at specific time points, euthanize the animals and collect tumors and other relevant tissues.[12]
-
Sample Preparation: Lyse the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for SMARCA2. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Conclusion
The use of this compound in in vivo xenograft models of SMARCA4-mutant cancers is a promising therapeutic strategy. The protocols and data presented here provide a framework for designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this novel class of targeted protein degraders. Careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for PROTAC Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to assess the engagement of a small molecule with its protein target within a cellular environment.[1][2][3][4] This technique is based on the principle that the thermal stability of a protein is altered upon ligand binding.[1] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's ubiquitin-proteasome system.[5][6] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination and subsequent degradation of the target protein.[6]
CETSA is particularly valuable in the development of PROTACs as it allows for the direct measurement of target engagement by the PROTAC in intact cells, a critical factor for their mechanism of action.[7][8] Furthermore, CETSA can be employed to confirm the engagement of the PROTAC with both the target protein and the E3 ligase.[7] This application note provides a detailed protocol for utilizing CETSA to quantify the target engagement of PROTACs in a cellular context.
Principle of CETSA for PROTACs
The core principle of CETSA lies in ligand-induced thermal stabilization of the target protein.[1] When a PROTAC binds to its target protein, it can increase the protein's resistance to heat-induced denaturation. The CETSA protocol involves treating cells with the PROTAC, heating the cell lysate to a specific temperature, and then quantifying the amount of soluble (non-denatured) target protein remaining. An increase in the amount of soluble target protein at a given temperature in the presence of the PROTAC indicates target engagement.
For PROTACs, which induce protein degradation, the experimental design needs to account for this. Therefore, a non-heated control is essential to normalize for any degradation that occurs before the heating step.[9] By comparing the thermal stabilization at various PROTAC concentrations, a dose-response curve can be generated to determine the potency of target engagement.
Experimental Protocols
This protocol outlines the steps for performing an isothermal dose-response CETSA experiment to determine the target engagement of a PROTAC in cultured cells.
Materials and Reagents
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit or similar
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
Experimental Workflow
The overall experimental workflow for a CETSA experiment with PROTACs is depicted below.
Caption: CETSA experimental workflow for PROTAC target engagement.
Step-by-Step Protocol
-
Cell Culture and Treatment: a. Seed the cells of interest in appropriate culture plates and grow them to 70-80% confluency. b. Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., DMSO). c. Treat the cells with the different concentrations of the PROTAC and the vehicle control for the desired time (e.g., 1-4 hours). The incubation time should be optimized to allow for target engagement but minimize extensive degradation.
-
Cell Harvesting and Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Harvest the cells by scraping or trypsinization. c. Centrifuge the cell suspension and discard the supernatant. d. Resuspend the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors. e. Incubate on ice for 30 minutes with intermittent vortexing. f. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris. g. Collect the supernatant (cell lysate).
-
Heating Step: a. Determine the optimal heating temperature by performing a temperature gradient experiment beforehand to identify a temperature that results in partial denaturation of the target protein. b. Aliquot the cell lysate from each treatment condition into PCR tubes or a PCR plate. c. For each condition, prepare a non-heated control (kept on ice) and samples to be heated. d. Place the tubes/plate in a thermal cycler and heat at the predetermined temperature for 3 minutes. e. Immediately cool the samples on ice for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: a. Centrifuge the heated and non-heated lysates at high speed (e.g., 20,000 x g) at 4°C for 20 minutes to pellet the aggregated proteins. b. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification and Analysis: a. Measure the protein concentration of the soluble fraction for each sample using a BCA assay or similar method. b. Normalize the protein concentrations of all samples. c. Prepare samples for SDS-PAGE by adding loading buffer and boiling. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. e. Probe the membrane with a primary antibody specific for the target protein. f. Incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities from the Western blot using densitometry software. b. For each PROTAC concentration, calculate the relative amount of soluble target protein in the heated sample compared to the non-heated control. c. Plot the relative soluble protein amount against the PROTAC concentration to generate a dose-response curve. d. Fit the data to a suitable model to determine the EC50 for target engagement.
Data Presentation
The quantitative data from a CETSA experiment can be summarized in a table to facilitate comparison between different PROTAC concentrations.
| PROTAC Conc. (µM) | Non-Heated (Relative Band Intensity) | Heated (Relative Band Intensity) | % Soluble Protein (Heated/Non-Heated) |
| 0 (Vehicle) | 1.00 | 0.35 | 35.0% |
| 0.01 | 0.98 | 0.45 | 45.9% |
| 0.1 | 0.95 | 0.62 | 65.3% |
| 1 | 0.85 | 0.75 | 88.2% |
| 10 | 0.60 | 0.58 | 96.7% |
| 100 | 0.45 | 0.25 | 55.6% |
Note: The decrease in non-heated band intensity at higher concentrations reflects PROTAC-induced degradation. The decrease in % soluble protein at 100 µM may indicate the "hook effect".[9][10]
PROTAC Mechanism of Action
The following diagram illustrates the mechanism of action of a PROTAC, leading to the degradation of the target protein.
References
- 1. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pelagobio.com [pelagobio.com]
- 9. pelagobio.com [pelagobio.com]
- 10. m.youtube.com [m.youtube.com]
Illuminating Protein Degradation in Real-Time: A Guide to Live-Cell Imaging of PROTAC-Induced Degradation
Application Note
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker to connect the two.[1] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Unlike traditional inhibitors that require high and sustained occupancy, PROTACs act catalytically, enabling potent and durable protein degradation at sub-stoichiometric concentrations.[1] Live-cell imaging has emerged as an indispensable tool for elucidating the complex and dynamic process of PROTAC-mediated protein degradation, allowing for real-time, quantitative analysis of degradation kinetics, compound efficacy, and mechanism of action in a physiological context.[1][3]
Core Principles of Live-Cell Imaging for PROTACs
Live-cell imaging techniques for monitoring PROTAC-induced degradation typically rely on genetically encoded reporters, such as fluorescent proteins or luminescent tags, fused to the POI. These reporters allow for the visualization and quantification of the target protein within living cells over time. By tracking the decrease in the fluorescent or luminescent signal, researchers can directly observe and measure the rate and extent of protein degradation.
Two widely used methods for live-cell imaging of PROTAC-induced degradation are:
-
Fluorescence-Based Methods (e.g., HaloTag): The POI is endogenously tagged with a reporter like HaloTag.[1] This tag can be specifically and covalently labeled with a bright, photostable fluorescent dye.[1] Time-lapse microscopy is then used to monitor the decrease in fluorescence intensity within individual cells following PROTAC treatment.
-
Luminescence-Based Methods (e.g., HiBiT): The POI is tagged with a small peptide, such as HiBiT, which can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase.[4] The resulting luminescent signal is directly proportional to the amount of HiBiT-tagged POI.[4] This system is highly sensitive and allows for precise quantification of protein levels in real-time.
Mechanism of PROTAC Action
The process of PROTAC-induced protein degradation involves a series of orchestrated steps within the cell.
Figure 1. PROTAC Mechanism of Action.
Quantitative Data Presentation
Live-cell imaging experiments generate a wealth of quantitative data that can be used to characterize and compare different PROTAC molecules. Key parameters include:
-
DC₅₀ (Half-maximal degradation concentration): The concentration of a PROTAC that induces 50% degradation of the target protein at a specific time point.
-
Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achieved at a given concentration of the PROTAC.
-
k_deg (Degradation rate constant): A measure of how quickly the protein is degraded.
-
t₁/₂ (Half-life of degradation): The time required to degrade 50% of the target protein at a specific PROTAC concentration.
Table 1: Comparison of Quantitative Degradation Parameters for Two Hypothetical PROTACs
| Parameter | PROTAC A | PROTAC B |
| DC₅₀ | 50 nM | 100 nM |
| Dₘₐₓ | 95% | 85% |
| k_deg (min⁻¹) | 0.045 | 0.020 |
| t₁/₂ (min) | ~15.4 | ~34.7 |
Experimental Protocols
Protocol 1: Live-Cell Fluorescence Imaging Using a HaloTag Fusion Protein
This protocol describes the monitoring of protein degradation using a POI endogenously tagged with HaloTag.
Materials:
-
HEK293 cells (or other suitable cell line) with the POI endogenously tagged with HaloTag
-
Culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging plates (e.g., 96-well)
-
HaloTag fluorescent ligand (e.g., Janelia Fluor® 646)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium)
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO₂)
Methodology:
-
Cell Plating: Seed the HaloTag-POI cells into a 96-well glass-bottom plate at a density that results in 60-80% confluency at the time of imaging.[1] Incubate for 24 hours.[1]
-
Fluorescent Labeling: Dilute the HaloTag fluorescent ligand to a final concentration of 50-100 nM in pre-warmed culture medium.[1] Replace the existing medium in the wells with the ligand-containing medium and incubate for 15-30 minutes at 37°C.[1]
-
Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed live-cell imaging solution to remove any unbound ligand.[1] After the final wash, add 100 µL of fresh live-cell imaging solution to each well.[1]
-
PROTAC Addition: Prepare serial dilutions of the PROTAC in the live-cell imaging solution. Add the PROTAC solutions to the wells, including a vehicle control (e.g., 0.1% DMSO).[1]
-
Time-Lapse Microscopy: Immediately place the plate into the pre-warmed, CO₂-controlled microscope stage.[1] Set up the imaging parameters, using the lowest possible laser power and exposure time to minimize phototoxicity.[1] Acquire images (e.g., every 15 minutes for 4-24 hours) from both the fluorescent channel and a brightfield/phase-contrast channel to monitor cell health.[1]
-
Image Analysis: Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.[1] Normalize the fluorescence intensity of each cell to its intensity at time zero.[1] Plot the normalized intensity versus time for each PROTAC concentration to generate degradation curves and calculate Dₘₐₓ, DC₅₀, and degradation rates.[1]
Figure 2. HaloTag Live-Cell Imaging Workflow.
Protocol 2: Live-Cell Luminescence-Based Assay Using the HiBiT System
This protocol outlines a method to monitor protein degradation in real-time using a POI endogenously tagged with HiBiT.
Materials:
-
Cell line with the POI endogenously tagged with HiBiT stably expressing LgBiT
-
White, opaque 96-well or 384-well assay plates
-
PROTAC stock solution
-
Nano-Glo® Live Cell Reagent (Promega)
-
Luminometer with live-cell capabilities (e.g., equipped with an environmental control chamber)
Methodology:
-
Cell Plating: Seed the HiBiT-POI/LgBiT expressing cells into a white, opaque multi-well plate. Incubate for 24 hours.
-
Reagent Preparation: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the PROTAC solutions to the cells.
-
Luminescence Measurement: Add the Nano-Glo® Live Cell Reagent to the wells. Place the plate in a luminometer capable of maintaining a 37°C and 5% CO₂ environment.
-
Kinetic Reading: Measure luminescence at regular intervals (e.g., every 10-15 minutes) for the desired duration (e.g., up to 24 hours).
-
Data Analysis: Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells at each time point.[1] Plot the percent remaining protein versus time for each concentration to determine kinetic parameters.[1] Plot the percent remaining protein versus PROTAC concentration at a fixed time point to determine the DC₅₀ value.[1]
Conclusion
Live-cell imaging is a powerful and essential technology for the development and characterization of PROTACs. It provides real-time, quantitative data on the kinetics and efficacy of protein degradation in a physiologically relevant context. The detailed protocols and methodologies presented here offer a robust framework for researchers to investigate the intricate mechanisms of PROTAC-induced protein degradation and to accelerate the discovery of novel therapeutics.
References
Troubleshooting & Optimization
improving solubility and stability of PROTAC SMARCA2 degrader-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC SMARCA2 degrader-5. The information is designed to address common experimental challenges related to the solubility and stability of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor solubility with this compound?
A1: Due to their high molecular weight and often lipophilic nature, PROTACs like SMARCA2 degrader-5 can exhibit poor aqueous solubility.[1] This can lead to aggregation and precipitation in assay buffers, hindering cellular uptake and overall efficacy.[1] Key factors contributing to poor solubility include the physicochemical properties of the warhead, linker, and E3 ligase ligand.
Q2: How can I improve the solubility of this compound in my experiments?
A2: Several strategies can be employed to enhance solubility:
-
Formulation with Excipients: The use of surfactants, solubilizers, or co-solvents can significantly improve solubility.[]
-
pH Adjustment: Modifying the pH of the buffer can increase the solubility of PROTACs containing ionizable groups.[]
-
Chemical Modification: While not something that can be done with a pre-synthesized compound, derivatization or salt formation are methods used during the development of PROTACs to improve their solubility.[] For your current experiments, focusing on formulation is the most practical approach.
-
Particle Size Reduction: Techniques like micronization can be applied to the solid compound to increase its dissolution rate.[]
Q3: What are the primary stability concerns for this compound?
A3: The main stability issues for PROTACs are chemical and metabolic instability.[1]
-
Chemical Instability: Some PROTACs can be susceptible to hydrolysis, particularly if they contain labile functional groups like esters or amides in their linkers.[1][3]
-
Metabolic Instability: PROTACs can be metabolized by enzymes, primarily in the liver (e.g., Cytochrome P450 enzymes), which can limit their in vivo efficacy.[1] The linker is often a primary site for metabolic modification.[1]
Q4: My this compound appears to be inactive. What are the potential reasons?
A4: Lack of activity can stem from several factors:
-
Degradation: The compound may have degraded in your stock solution or under the experimental conditions.
-
Precipitation: Poor solubility could lead to the compound precipitating out of the solution, lowering its effective concentration.
-
Cellular Permeability: The PROTAC may have poor permeability, preventing it from reaching its intracellular target.[3]
-
Ternary Complex Instability: The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the target protein (SMARCA2), the PROTAC, and the E3 ligase. If this complex is unstable, degradation will be inefficient.[3][4]
Troubleshooting Guides
Issue 1: Precipitate Observed in Cell Culture Media
-
Observation: A visible precipitate forms after adding this compound to the cell culture media.
-
Potential Cause: The concentration of the PROTAC exceeds its solubility limit in the aqueous media. The DMSO concentration from the stock solution may also be too high.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Test a lower final concentration of the PROTAC in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the culture media is low (typically ≤ 0.5%).
-
Use a Solubilizing Agent: Consider the use of a biocompatible solubilizing agent, such as Tween 80 or Pluronic F-68, at a low, non-toxic concentration.
-
Pre-warm the Media: Gently warming the media before adding the PROTAC stock solution can sometimes help with initial dissolution.
-
Issue 2: Inconsistent Results Between Experiments
-
Observation: Significant variability in the degradation of SMARCA2 is observed across different experimental replicates.
-
Potential Cause: Inconsistent sample preparation, particularly related to the solubilization of the PROTAC. Aggregation of the PROTAC can also lead to variable activity.[1]
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Always prepare fresh stock solutions in a suitable solvent like DMSO. Ensure the compound is fully dissolved by vortexing.
-
Sonication: Briefly sonicate the stock solution before each use to break up any potential aggregates.
-
Serial Dilutions: Prepare serial dilutions carefully and mix thoroughly at each step.
-
Control for Media Effects: Ensure that all experimental wells receive the same final concentration of the vehicle (e.g., DMSO).
-
Quantitative Data Summary
The following tables summarize degradation data for various SMARCA2 degraders, which can serve as a reference for expected potency.
Table 1: In Vitro Degradation of SMARCA2 by Various PROTACs
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| YDR1 | H322 | 6.4 | 99.2 | [5] |
| YDR1 | HCC515 | 10.6 | 99.4 | [5] |
| YDR1 | H2030 | 12.7 | 98.7 | [5] |
| YDR1 | H2126 | 1.2 | 99.6 | [5] |
| YD54 | H322 | 1.0 | 99.3 | [5] |
| YD54 | HCC515 | 1.2 | 98.9 | [5] |
| YD54 | H2030 | 10.3 | 98.6 | [5] |
| YD54 | H2126 | 1.6 | 98.9 | [5] |
| ACBI2 | A549 | Not specified | >95 | [6] |
| A947 | SW1573 | Not specified | Moderately selective degradation | [7] |
| Compound 5 | - | 78 | 46 | [6] |
| PROTAC SMARCA2 degrader-9 | A549 | <100 | >90 | [8] |
| PROTAC SMARCA2 degrader-21 | A549 | 10-50 | Not specified | [8] |
| PROTAC SMARCA2 degrader-22 | A549 | Not specified (EC50 < 250) | 94 (at 100 nM) | [8] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
-
Objective: To assess the metabolic stability of this compound.[1]
-
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Pre-incubate the PROTAC with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the PROTAC.
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time to determine the half-life.[1]
-
Protocol 2: Western Blot for SMARCA2 Degradation
-
Objective: To quantify the degradation of SMARCA2 protein in cells treated with the PROTAC.
-
Materials:
-
Cell line of interest (e.g., A549)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SMARCA2, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the SMARCA2 signal to the loading control.
-
Visualizations
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for poor PROTAC performance.
References
- 1. benchchem.com [benchchem.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PROTAC SMARCA2 Degrader-5 Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with PROTAC SMARCA2 degrader-5. The content is designed to help optimize experimental conditions, specifically treatment time, to achieve maximal and reproducible degradation of the SMARCA2 protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the treatment time for a PROTAC?
The goal is to identify the time point at which the PROTAC achieves maximal degradation of the target protein (Dmax) at a specific concentration. This is crucial because PROTAC-mediated degradation is a dynamic process involving ternary complex formation, ubiquitination, and proteasomal degradation, balanced against the natural synthesis rate of the target protein.[1][2] Kinetic analysis helps determine the onset of degradation, the time to reach maximum degradation, and the duration of the effect.[3][4]
Q2: What are DC50 and Dmax, and how does treatment time affect them?
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein at a specific time point.[3][5]
-
Dmax (maximum degradation): The highest percentage of protein degradation achieved, representing the maximal efficacy of the PROTAC under specific conditions.[1][5]
Treatment time is a critical variable. A short incubation may not be sufficient to achieve steady-state degradation, leading to an underestimation of potency (higher DC50) and efficacy (lower Dmax). Conversely, excessively long incubation times might obscure kinetic differences between compounds or lead to secondary effects from prolonged pathway inhibition.[4] For instance, some SMARCA2 degraders show significant degradation within hours, while others achieve a Dmax after 24 to 48 hours.[4][6]
Q3: What is the "hook effect" and how is it related to PROTAC concentration and treatment time?
The hook effect is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[7][8] This occurs because the high concentration of the PROTAC favors the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[7][9] While primarily concentration-dependent, observing it in your dose-response curve is a good mechanistic indicator that your compound is working as intended.[8] Performing a wide dose-response experiment at an optimized time point is essential to identify this effect.[7]
Q4: How long does the degradation effect last after the PROTAC is removed?
The duration of degradation after compound removal depends on the resynthesis rate of the target protein and the washout kinetics of the PROTAC. A "washout experiment" is performed to assess this.[10] In these experiments, cells are treated with the PROTAC for an optimal time, then the media is replaced with fresh, compound-free media. Protein levels are then monitored over time to see how quickly SMARCA2 levels recover.[10] Some degraders can maintain profound degradation for 48 hours or more post-washout.[3]
Troubleshooting Guide
Problem: I am not observing any degradation of SMARCA2.
| Question | Possible Cause & Solution |
| Is your experimental setup optimized? | Suboptimal Treatment Time/Concentration: Degradation kinetics can be slow. Initial experiments should include a broad time course (e.g., 2, 4, 8, 24, 48 hours) and a wide concentration range (e.g., 0.1 nM to 10 µM) to capture the full activity profile.[1][4] |
| Is the PROTAC getting into the cells? | Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[7] Consider using a lysis buffer that effectively extracts nuclear proteins like SMARCA2 and verify with a positive control degrader known to work in your cell line. |
| Are the necessary cellular components present and functional? | Low E3 Ligase Expression: The recruited E3 ligase (e.g., VHL or CRBN) must be present in the cell line. Confirm its expression via Western blot.[9] Impaired Ubiquitin-Proteasome System: Ensure cells are healthy and not overly confluent, as this can affect proteasome function. Pre-treatment with a proteasome inhibitor (like MG132) should "rescue" or prevent degradation, confirming the degradation is proteasome-dependent.[11] |
| Is the ternary complex forming correctly? | Unproductive Ternary Complex: The PROTAC may bind to SMARCA2 and the E3 ligase but fail to orient them correctly for ubiquitination.[7] This is an intrinsic property of the molecule. If other troubleshooting fails, a redesign of the PROTAC's linker may be necessary. |
Problem: Degradation is weak or plateaus at a low Dmax.
| Question | Possible Cause & Solution |
| Have you reached the optimal time point? | Insufficient Incubation Time: Maximum degradation may occur at a later time point. Extend your time-course experiment up to 72 or 96 hours, as some potent degraders continue to show robust effects at these later times.[6] |
| Is the protein's natural turnover rate a factor? | High Protein Synthesis Rate: The cell may be synthesizing new SMARCA2 protein rapidly, counteracting the degradation.[2] This can result in a lower-than-expected Dmax. This is a characteristic of the target protein in a specific cellular context. |
| Are you seeing the hook effect? | Excessive PROTAC Concentration: If you only tested high concentrations, you might be on the right side of the bell-shaped curve of the hook effect. Perform a full dose-response curve, including very low (pM to nM) concentrations, to find the optimal range for maximal degradation.[8] |
Data Presentation: Hypothetical SMARCA2 Degrader-5
The following data are representative and intended for guidance.
Table 1: Time-Dependent Degradation of SMARCA2 by Degrader-5 Cell Line: H1792 (SMARCA4-WT) Concentration: 10 nM
| Treatment Time (hours) | Remaining SMARCA2 (%) |
| 0 (Vehicle) | 100 |
| 2 | 85 |
| 4 | 62 |
| 8 | 31 |
| 16 | 15 |
| 24 | 8 |
| 48 | 9 |
Table 2: Dose-Dependent Degradation by Degrader-5 at 24 hours Cell Line: H1792 (SMARCA4-WT) Treatment Time: 24 hours
| Concentration (nM) | Remaining SMARCA2 (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 88 |
| 1 | 52 |
| 10 | 8 |
| 100 | 6 |
| 1000 | 25 (Hook Effect) |
| Calculated DC50 | ~1.1 nM |
| Calculated Dmax | ~94% |
Table 3: Effect of Treatment Time on Cell Viability Cell Line: NCI-H838 (SMARCA4-deficient) Concentration: 10 nM Degrader-5
| Treatment Time (hours) | Relative Cell Viability (%) |
| 24 | 95 |
| 48 | 81 |
| 72 | 64 |
| 96 | 45 |
Visualizations
References
- 1. lifesensors.com [lifesensors.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of SMARCA2 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SMARCA2 degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns when using SMARCA2 degraders?
A1: The most significant off-target concern is the unintended degradation of SMARCA4, a highly homologous paralog of SMARCA2.[1][2] Due to the structural similarity, particularly in the bromodomain targeted by many degraders, achieving selectivity can be challenging.[3] Other potential off-targets include proteins structurally related to the target-binding moiety of the degrader or "neosubstrates" of the recruited E3 ligase (e.g., CRBN, VHL).[4] Global proteomic analyses are crucial for identifying unexpected off-target degradation.[1][2]
Q2: How can I assess the selectivity of my SMARCA2 degrader?
A2: A multi-tiered approach is recommended. Start with targeted assays like Western blotting or In-Cell Westerns to quantify SMARCA2 and SMARCA4 protein levels in response to your degrader. For a comprehensive view, employ unbiased proteomic techniques such as Tandem Mass Tag (TMT)-based mass spectrometry to profile the entire proteome and identify any downregulated proteins. Global ubiquitin mapping can also reveal proteins that are ubiquitinated upon degrader treatment, providing further evidence of off-target engagement.[1][2]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders like PROTACs where degradation efficiency decreases at high concentrations.[5][6] This occurs because the degrader saturates both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex required for degradation. To mitigate this, perform a full dose-response curve to identify the optimal concentration range for degradation and avoid using excessively high concentrations in your experiments.[6]
Q4: My SMARCA2 degrader shows good activity in biochemical assays but poor degradation in cells. What are the possible reasons?
A4: This discrepancy can arise from several factors, including poor cell permeability of the degrader, rapid metabolism of the compound in cells, or low expression levels of the target protein or the recruited E3 ligase in the chosen cell line.[6] It is also possible that the cellular environment does not favor the formation of a stable and productive ternary complex.
Q5: How do I choose the appropriate cell line for my experiments?
A5: The choice of cell line is critical. For synthetic lethality studies, use cancer cell lines with SMARCA4 mutations, as they are dependent on SMARCA2 for survival.[7] It is also important to confirm the expression of both SMARCA2 and the E3 ligase recruited by your degrader in the selected cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low SMARCA2 degradation | 1. Inefficient ternary complex formation. 2. Low protein expression of SMARCA2 or the E3 ligase. 3. Poor cell permeability or instability of the degrader. 4. Incorrect degrader concentration (e.g., hook effect). | 1. Synthesize analogs with different linker lengths and compositions to optimize ternary complex formation. 2. Confirm protein expression levels via Western Blot. Consider using a different cell line with higher expression. 3. Assess cell permeability using assays like the Caco-2 permeability assay. Evaluate compound stability with LC-MS/MS. 4. Perform a detailed dose-response experiment to find the optimal concentration. |
| Significant SMARCA4 degradation | 1. Non-selective binding of the degrader to SMARCA2 and SMARCA4 bromodomains. 2. The linker design promotes a productive ternary complex with SMARCA4. | 1. Design new degrader variants with modifications to the SMARCA2-binding moiety to enhance selectivity. 2. Alter the linker length, composition, and attachment points to disfavor the SMARCA4-E3 ligase interaction. |
| Inconsistent results between experiments | 1. Variability in cell passage number, confluency, or health. 2. Inconsistent preparation or storage of the degrader. 3. Technical variability in the assay (e.g., antibody performance, instrument calibration). | 1. Maintain consistent cell culture practices. 2. Prepare fresh stock solutions of the degrader and store them appropriately. 3. Validate antibodies and ensure proper instrument maintenance and calibration. Include appropriate controls in every experiment. |
| Identification of novel off-targets in proteomics | 1. The degrader's target-binding moiety has affinity for other proteins. 2. The degrader induces neosubstrate degradation by the recruited E3 ligase. | 1. Perform counter-screening assays against proteins structurally related to SMARCA2. 2. Compare the off-target profile with that of other degraders recruiting the same E3 ligase to identify potential neosubstrates. |
Quantitative Data Summary
The following tables summarize the performance of several published SMARCA2 degraders.
Table 1: In Vitro Degradation Potency of SMARCA2 Degraders
| Degrader | Cell Line | DC50 (nM) for SMARCA2 | Dmax (%) for SMARCA2 | Reference |
| YDR1 | H322 | 6.4 | 99.2 | |
| HCC515 | 10.6 | 99.4 | ||
| H2030 | 12.7 | 98.7 | ||
| H2126 | 1.2 | 99.6 | ||
| YD54 | H322 | 1 | 99.3 | |
| HCC515 | 1.2 | 98.9 | ||
| H2030 | 10.3 | 98.6 | ||
| H2126 | 1.6 | 98.9 | ||
| SMD-3236 | In cells | <1 | >95 | [8] |
| PROTAC 1 | MV-4-11 | 300 | ~65 | [8] |
Table 2: In Vivo Degradation and Efficacy of SMARCA2 Degraders
| Degrader | Model | Dose and Route | SMARCA2 Degradation in Tumor (%) | Antitumor Activity | Reference |
| GLR-203101 | A549 cell-derived xenograft | 25 mg/kg, oral | Significant degradation | Robust, dose-dependent | [4] |
| YDR1 | H1568 xenograft | 80 mg/kg, oral gavage | 87 | Not specified | |
| SMD-3236 | SMARCA4 deficient xenograft | Single IV dose | 85-93 for 7 days | Highly effective inhibition of tumor growth | [8] |
Experimental Protocols
In-Cell Western for SMARCA2/SMARCA4 Degradation
This protocol provides a method for quantifying protein degradation in a plate-based format.
Materials:
-
96-well plates
-
Cell culture medium
-
SMARCA2 degrader and vehicle control (e.g., DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-GAPDH or anti-Actin)
-
Fluorescently labeled secondary antibodies
-
Plate reader capable of detecting fluorescence
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the SMARCA2 degrader or vehicle control for the desired time (e.g., 24 hours).
-
Aspirate the media and wash the cells with PBS.
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with TBST.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with TBST.
-
Read the fluorescence intensity using a plate reader.
-
Normalize the SMARCA2 and SMARCA4 signals to the loading control signal.
TMT-Based Quantitative Proteomics for Selectivity Profiling
This protocol outlines the general workflow for assessing degrader selectivity across the proteome.
Materials:
-
Cell culture reagents
-
SMARCA2 degrader and vehicle control
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantitation assay (e.g., BCA)
-
Trypsin
-
TMT labeling reagents
-
High-pH reversed-phase fractionation system
-
LC-MS/MS instrument (e.g., Orbitrap)
-
Proteomics data analysis software
Procedure:
-
Culture and treat cells with the SMARCA2 degrader or vehicle control.
-
Harvest and lyse the cells.
-
Quantify the protein concentration in each lysate.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with the TMT reagents according to the manufacturer's protocol.
-
Pool the labeled peptide samples.
-
Fractionate the pooled peptides using high-pH reversed-phase chromatography.
-
Analyze each fraction by LC-MS/MS.
-
Process the raw data using appropriate software to identify and quantify proteins.
-
Identify proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control.
Visualizations
References
- 1. Degradation‐Based Protein Profiling: A Case Study of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Cell Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor cell permeability in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC is potent in biochemical assays but shows weak activity in cell-based assays. Could poor cell permeability be the issue?
A: Yes, a significant drop in potency from a biochemical to a cellular context is a strong indicator of poor cell permeability. PROTACs are large molecules, often with a high molecular weight (MW > 800 Da) and a large polar surface area (PSA), which places them in the "beyond Rule of Five" (bRo5) chemical space.[1] These characteristics can significantly impede their ability to passively diffuse across the cell membrane and engage their intracellular targets. Even with high binding affinity to the target protein and the E3 ligase, insufficient intracellular concentration will lead to poor degradation efficacy.
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A: Several physicochemical properties are critical for PROTAC cell permeability. Due to their large size, traditional metrics like Lipinski's Rule of Five are often not directly applicable. Key factors to consider include:
-
Molecular Weight (MW): PROTACs typically have high molecular weights, which can negatively impact passive diffusion across the cell membrane. A general observation is a significant drop-off in permeability for molecules with MW > 1000 Da.[1]
-
Polar Surface Area (PSA): A large PSA is a common feature of PROTACs and can limit membrane permeability. Strategies to reduce the solvent-exposed PSA are often beneficial.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability. For instance, replacing amide bonds with esters can decrease the HBD count and improve permeability.
-
Lipophilicity (LogP): An optimal lipophilicity is crucial. While a certain degree of lipophilicity is necessary to enter the lipid bilayer of the cell membrane, excessively high LogP can lead to poor aqueous solubility or sequestration within the membrane, both of which hinder effective cell penetration.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): PROTACs are not rigid structures. Their ability to adopt a more compact, folded conformation in the lipophilic environment of the cell membrane can shield polar groups and reduce the effective PSA, a phenomenon sometimes referred to as "chameleonicity".[2][3] The formation of intramolecular hydrogen bonds is a key driver of this conformational folding.[2][3][4]
Q3: What are the standard assays to measure the cell permeability of my PROTAC?
A: There are two primary in vitro assays used to quantify PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound across an artificial lipid membrane. PAMPA is a cost-effective method for early-stage screening.[1]
-
Caco-2 Permeability Assay: This is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[1]
Q4: How can I improve the cell permeability of my PROTAC?
A: Several rational design and chemical modification strategies can be employed to enhance PROTAC cell permeability:
-
Linker Optimization: The linker is a highly tunable component of a PROTAC. Modifications to its length, rigidity, and composition can have a significant impact on permeability. For example, replacing flexible PEG linkers with more rigid alkyl or phenyl linkers can improve permeability.[4]
-
Prodrug Strategy: A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. This can significantly enhance cell penetration.[4]
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Designing PROTACs that can form IMHBs can promote a folded conformation, which reduces the molecule's polarity and size, thereby facilitating membrane passage.[2][4]
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the number of hydrogen bond donors and has been shown to improve permeability and cellular activity.[1]
Troubleshooting Guide
Problem: Low recovery of my PROTAC in the Caco-2 permeability assay.
Possible Cause: Low solubility and high non-specific binding of the PROTAC to the assay plates or cells. This is a common issue for lipophilic PROTACs.
Solution:
-
Modify the Assay Buffer: The recovery of PROTACs in the Caco-2 assay can often be improved by supplementing the transport buffer with a protein like bovine serum albumin (BSA).[2][5] It is recommended to test a range of BSA concentrations (e.g., 0.25% to 2%) to find the optimal condition for your specific PROTAC.[5]
-
Optimize Incubation Time: For some PROTACs, a shorter incubation time may reduce non-specific binding and improve recovery.
Problem: My PROTAC has good PAMPA permeability but poor Caco-2 permeability and cellular activity.
Possible Cause: The PROTAC is likely a substrate for efflux transporters. PAMPA only measures passive diffusion, while the Caco-2 assay also accounts for active transport. High efflux means the PROTAC is actively pumped out of the cells, leading to low intracellular concentration.
Solution:
-
Determine the Efflux Ratio: In a bidirectional Caco-2 assay, a high efflux ratio (Papp B-A / Papp A-B > 2) confirms that the PROTAC is an efflux transporter substrate.
-
Structural Modifications: Modify the PROTAC structure to reduce its affinity for efflux transporters. This can sometimes be achieved by altering the linker or the E3 ligase ligand.
-
Co-dosing with an Efflux Inhibitor: In an experimental setting, co-dosing the PROTAC with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) can confirm efflux as the issue and help elucidate the specific transporter involved.
Quantitative Data Summary
The following tables summarize quantitative data on how different strategies can impact PROTAC permeability and degradation activity.
Table 1: Impact of Linker Modification on PROTAC Permeability and Activity
| PROTAC Modification | Original PROTAC | Modified PROTAC | Permeability (Papp) Improvement | Degradation (pDC50) Change | Reference |
| Amide-to-Ester Substitution | MZ1 (Amide) | Ester-MZ1 | 10-fold increase (0.01 to 0.1 x 10⁻⁶ cm/s in PAMPA) | From 7.2 to 6.9 | [1] |
| Amide-to-Ester Substitution | ARV-771 (Amide) | Ester-ARV-771 | 1.5-fold increase (0.2 to 0.3 x 10⁻⁶ cm/s in PAMPA) | From 7.4 to 7.2 | [1] |
| Linker Rigidity | PEG Linker | Phenyl Ring Linker | Dramatically improved passive permeability and decreased efflux | Not specified | [6] |
Table 2: Permeability of Commercially Available PROTACs in Different Cell Lines
| PROTAC | Cell Line | Apparent Permeability (Papp A-B) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| ARV-771 | Caco-2 | Low | 87.62 | [7] |
| LLC-PK1 | Higher than Caco-2 | Lower than Caco-2 | [7] | |
| ARV-110 | Caco-2 | ~0 | Not applicable | [7] |
| KT-474 | MDR1 MDCK-II | Moderate | 57.54 | [7] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate system (96-well format with a donor plate and an acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high and low permeability)
-
Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis
Methodology:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, leaving a lipid layer.
-
Prepare the Acceptor Plate: Add PBS to each well of the acceptor plate.
-
Prepare the Donor Plate: Dissolve the PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final desired concentration. Add these solutions to the wells of the donor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:
Where:
-
V_D = volume of the donor well
-
V_A = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well or 96-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on the Transwell® inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the PROTAC solution (in transport buffer) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the donor and receiver compartments at the end of the incubation.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the PROTAC solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples as described for A-B permeability.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio:
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: Mechanism of action of a PROTAC, highlighting the critical cell permeation step.
Caption: A logical workflow for troubleshooting poor cellular activity of PROTACs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
Technical Support Center: SMARCA2 PROTACs - Linker Optimization Strategies
Welcome to the technical support center for SMARCA2 PROTAC linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a SMARCA2 PROTAC?
A1: The linker in a Proteolysis-Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the target protein (SMARCA2) and the ligand recruiting an E3 ubiquitin ligase.[1][2] It is not merely a spacer but plays a critical role in determining the PROTAC's efficacy by influencing its physicochemical properties, cell permeability, and the stability of the essential ternary complex (SMARCA2-PROTAC-E3 ligase).[2][3][] The linker's length, composition, and rigidity dictate the spatial orientation of SMARCA2 and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[3][]
Q2: How does linker length affect SMARCA2 PROTAC activity?
A2: Linker length significantly impacts the formation and stability of the SMARCA2-PROTAC-E3 ligase ternary complex.[][5] An optimal linker length is crucial for maximizing the interaction between SMARCA2 and the E3 ligase, leading to efficient ubiquitination and degradation.[] A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity.[] The optimal length is often determined empirically through systematic variation.[2][5] For example, in the development of a selective SMARCA2 degrader, a 5-carbon aliphatic linker was found to be optimal, showing sub-nanomolar SMARCA2 degradation and a 10-fold selectivity over SMARCA4.[6]
Q3: What is the "hook effect" and how can I mitigate it in my SMARCA2 PROTAC experiments?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either SMARCA2 or the E3 ligase, rather than the productive ternary complex required for degradation.[7] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[7]
Q4: My SMARCA2 PROTAC shows low cell permeability. What linker modifications can I make to improve it?
A4: Poor cell permeability is a common challenge for PROTACs due to their high molecular weight and large polar surface area.[1][8] To improve permeability, consider the following linker modifications:
-
Incorporate cyclic moieties: Introducing rigid elements like piperidine (B6355638) or piperazine (B1678402) rings can increase cell-membrane permeability and solubility.[9]
-
Reduce flexibility: While some flexibility is necessary, overly flexible linkers can adopt conformations with high polar surface area. Rigid linkers can help maintain a more "chameleon-like" structure that can better penetrate the cell membrane.[1][10]
-
Optimize lipophilicity: Short, lipophilic linkers can enhance permeability.[9] However, a balance must be struck, as excessive lipophilicity can lead to other issues like poor solubility.
-
Prodrug strategies: Masking polar groups with lipophilic moieties that are cleaved intracellularly can improve cell entry.[9]
Q5: How can I assess the formation of the SMARCA2-PROTAC-E3 ligase ternary complex?
A5: Several biophysical and cell-based assays can be used to confirm and characterize ternary complex formation:
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These techniques can measure the binding kinetics and affinity of the PROTAC to both SMARCA2 and the E3 ligase, as well as the formation of the ternary complex.[11][12]
-
Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic data on the binding interactions, helping to understand the cooperativity of ternary complex formation.[11][12]
-
NanoBRET® and Lumit™ Assays: These are cell-based assays that measure the proximity of SMARCA2 and the E3 ligase induced by the PROTAC in a live-cell format, providing a more physiologically relevant assessment.[13]
-
Proximity Biosensor Assays (FRET-based): These assays can simultaneously measure binary and ternary interaction kinetics.[14]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No or low SMARCA2 degradation | Inappropriate linker length or composition. | Synthesize a series of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains, rigid linkers) to perform a structure-activity relationship (SAR) study.[2][3] |
| Poor cell permeability. | Modify the linker to improve physicochemical properties.[9] See FAQ Q4 for specific strategies. | |
| Issues with ternary complex formation. | Use biophysical assays like SPR, BLI, or ITC to confirm binary and ternary complex formation.[11][12] If the complex does not form, a redesign of the linker or even the ligands may be necessary. | |
| Low expression of the recruited E3 ligase in the cell line. | Verify the expression level of the E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR.[15] | |
| High cell toxicity | PROTAC concentration is too high. | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value.[15] |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC (e.g., an inactive epimer).[15] Consider modifying the linker to improve selectivity.[7] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Use cells within a defined passage number range and ensure consistent seeding densities.[7] |
| Instability of the PROTAC compound in cell culture medium. | Assess the stability of your PROTAC in the media over the time course of your experiment.[7] |
Quantitative Data Summary
Table 1: Impact of Linker Modifications on SMARCA2 PROTAC Properties
| PROTAC | Linker Composition | Key Finding | Reference |
| ACBI1 | PEG-based linker | Identified crucial stabilizing interactions between the linker and VHL. | [2] |
| ACBI2 | 5-carbon aliphatic linker | Achieved sub-nanomolar SMARCA2 degradation and a 10-fold selectivity over SMARCA4. | [6] |
| A947 | Contains a linker that promotes high solubility. | A potent and moderately selective degrader of SMARCA2. | [16] |
| PROTAC 2 | Phenyl-containing rigid linker | Introduction of a phenyl group in the linker increased rigidity and led to improved SMARCA2/4 degradation. | [2] |
Table 2: Permeability Data for Representative PROTACs
| PROTAC | Molecular Weight (MW) | PAMPA Permeability (Pe, 10-6 cm/s) | Reference |
| VH032-based PROTACs | 900 - 1200 | < 0.6 | [8] |
| dTAG-7 | 1209 | Not explicitly stated, but poor recovery in standard assay. | [17] |
| dBET57 | 698 | Not explicitly stated, but poor recovery in standard assay. | [17] |
| ARV-110 | Not stated | Not explicitly stated, but poor recovery in standard assay. | [17] |
Experimental Protocols
Protocol 1: Dose-Response Curve for SMARCA2 Degradation by Western Blot
-
Cell Seeding: Seed a relevant cell line (e.g., a SMARCA4-deficient cancer cell line) in 6-well plates to achieve 70-80% confluency on the day of treatment.[15]
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the SMARCA2 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 24 hours).[15]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[15]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 band intensity to the loading control. Plot the percentage of SMARCA2 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]
Protocol 2: Ternary Complex Formation Assessment using NanoBRET® Assay
This protocol is a generalized procedure based on the principles of NanoBRET® technology.[13]
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for a NanoLuc®-SMARCA2 fusion protein (energy donor) and a HaloTag®-E3 ligase (e.g., VHL or CRBN) fusion protein (energy acceptor).[13]
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the SMARCA2 PROTAC to the wells.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate to all wells.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET® ratio upon PROTAC addition indicates the formation of the ternary complex.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is based on the methodology described for assessing PROTAC permeability.[8]
-
PROTAC Solution Preparation: Prepare a solution of the SMARCA2 PROTAC in a suitable buffer (e.g., PBS).
-
PAMPA Plate Preparation:
-
Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells of a separate 96-well plate.
-
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:
-
Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / Cequilibrium))
-
Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
-
Visualizations
Caption: Mechanism of action for a SMARCA2 PROTAC.
Caption: Workflow for determining SMARCA2 degradation.
Caption: Logical workflow for linker optimization.
References
- 1. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ternary Complex Formation [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. benchchem.com [benchchem.com]
PROTAC Technical Support Center: Troubleshooting PROTAC-Induced Cytotoxicity
Welcome to the PROTAC Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and address common issues related to PROTAC-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is causing significant cytotoxicity at concentrations required for target degradation. What are the potential causes?
A1: PROTAC-induced cytotoxicity can stem from several factors. It's crucial to determine whether the observed cell death is due to the intended degradation of the target protein (on-target cytotoxicity) or unintended effects (off-target cytotoxicity).
Potential causes include:
-
On-Target Cytotoxicity: The target protein may be essential for cell survival, and its degradation leads to a cytotoxic phenotype.
-
Off-Target Cytotoxicity: The PROTAC could be degrading proteins other than the intended target. This can occur if the ligands have an affinity for other proteins.[1][2][3]
-
Ligand-Specific Cytotoxicity: The warhead (target-binding ligand) or the E3 ligase ligand itself may possess inherent cytotoxic activity, independent of protein degradation.[4]
-
Compound-Related Issues: Impurities from synthesis or degradation of the PROTAC in the cell culture media could be toxic.[4]
-
Cell Line Sensitivity: The chosen cell line might be particularly sensitive to the PROTAC molecule or its components due to its specific genetic background.[4]
A logical workflow for investigating unexpected cytotoxicity is outlined below.
Caption: Troubleshooting workflow for PROTAC-induced cytotoxicity.
Q2: How can I experimentally distinguish between on-target and off-target cytotoxicity?
A2: A series of control experiments is essential to dissect the origin of cytotoxicity.[4]
| Experiment | Purpose | Expected Outcome for On-Target Cytotoxicity | Expected Outcome for Off-Target Cytotoxicity |
| Proteasome Inhibitor Co-treatment (e.g., MG132) | To determine if cytotoxicity is dependent on proteasomal degradation. | Cytotoxicity is significantly reduced. | Cytotoxicity may or may not be reduced, depending on the off-target mechanism. |
| Inactive Epimer Control | To confirm that cytotoxicity requires E3 ligase engagement. The inactive epimer of the E3 ligase ligand will not form a productive ternary complex. | The inactive epimer control is not cytotoxic. | The inactive epimer control may still be cytotoxic if the warhead has off-target effects. |
| Target Protein Knockout/Knockdown Cells | To verify that cytotoxicity is dependent on the presence of the target protein. | The PROTAC is not cytotoxic in these cells. | The PROTAC remains cytotoxic. |
| Ligand-Only Controls | To assess the inherent toxicity of the warhead and E3 ligase ligand. | The individual ligands are not cytotoxic at relevant concentrations. | One or both ligands show inherent cytotoxicity. |
Q3: My PROTAC shows a "hook effect" for degradation. How does this impact cytotoxicity, and how can I mitigate it?
A3: The "hook effect" is a phenomenon where increasing concentrations of a PROTAC lead to a decrease in target protein degradation.[5][6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7][8]
The impact on cytotoxicity can be complex. If cytotoxicity is on-target, it may decrease at higher concentrations, mirroring the degradation curve. However, if the binary complexes have their own biological activities (e.g., inhibiting the target or sequestering the E3 ligase), the cytotoxicity profile may not directly follow the degradation profile.
To mitigate the hook effect:
-
Perform a wide dose-response curve: This will identify the optimal concentration range for degradation and reveal the bell-shaped curve characteristic of the hook effect.[6]
-
Use lower concentrations: Operate within the optimal concentration window for your experiments.[6]
-
Enhance ternary complex cooperativity: PROTACs can be designed to promote favorable protein-protein interactions within the ternary complex, which can stabilize it over the binary complexes and reduce the hook effect.[9][10]
Caption: The "Hook Effect" in PROTACs.
Q4: My PROTAC is inducing apoptosis. How can I confirm this and investigate the pathway involved?
A4: Apoptosis, or programmed cell death, is a common mechanism of PROTAC-induced cytotoxicity. You can confirm and characterize apoptosis using several assays.
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[4][7][11]
-
Caspase Activity Assays: Apoptosis can be mediated by caspase-dependent or -independent pathways.[12][13] Measuring the activity of key caspases, such as the initiator caspase-9 and the executioner caspases-3 and -7, can confirm a caspase-dependent mechanism.[1][9][13][14]
The diagram below illustrates the main apoptosis pathways.
Caption: Caspase-dependent and -independent apoptosis pathways.
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Off-Target Effects
If you suspect off-target effects are responsible for cytotoxicity, a global proteomics approach is the most comprehensive way to identify unintended protein degradation.
Experimental Protocol: Proteomic Analysis of Off-Target Effects by LC-MS/MS
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the PROTAC at the concentration of interest and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a positive control degrader if available.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification, Reduction, and Alkylation:
-
Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA).
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
-
Protein Digestion:
-
Dilute the urea (B33335) concentration to less than 2 M.
-
Digest the proteins overnight with trypsin at 37°C.
-
-
Peptide Cleanup:
-
Acidify the samples with trifluoroacetic acid (TFA).
-
Desalt the peptides using C18 StageTips or a similar solid-phase extraction method.[15]
-
Elute the peptides with a high organic solvent solution and dry them down in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the samples on a high-resolution mass spectrometer coupled to a liquid chromatography system.[16]
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
-
Guide 2: Assessing Apoptosis
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Cell Preparation:
-
Induce apoptosis in your cells by treating them with your PROTAC at various concentrations and for different durations. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest both adherent and suspension cells, collecting any floating cells from the supernatant.
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Add more 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer as soon as possible.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence readings.
-
Treat cells with a range of PROTAC concentrations and controls as described for the Annexin V assay.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
Guide 3: Confirming PROTAC Mechanism of Action in Cells
To ensure that your PROTAC is working as intended, it's important to confirm target engagement and ternary complex formation in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Treat intact cells with your PROTAC or vehicle control.
-
-
Heat Challenge:
-
Cell Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Detection:
-
Data Analysis:
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC is binding to and stabilizing the target protein.[19]
-
Experimental Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Preparation:
-
Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® in cells.
-
-
Assay Setup:
-
Add the HaloTag® ligand (fluorescent acceptor) to the cells.
-
Add the PROTAC at various concentrations.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
-
Data Interpretation:
Experimental Protocol: Co-Immunoprecipitation (Co-IP) for Ubiquitination
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binders.
-
Elute the proteins from the beads and run them on an SDS-PAGE gel.
-
Perform a Western blot using an antibody against ubiquitin to detect the ubiquitination of the target protein.[26][27] An increase in the ubiquitin signal in the PROTAC-treated sample confirms the mechanism of action.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pelagobio.com [pelagobio.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 6. arp1.com [arp1.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. kumc.edu [kumc.edu]
- 12. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 16. Targeted proteomic LC-MS/MS analysis [protocols.io]
- 17. promega.com [promega.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 23. promega.com [promega.com]
- 24. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
interpreting unexpected results in SMARCA2 degradation assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results in SMARCA2 degradation assays.
Frequently Asked Questions (FAQs)
Q1: My degrader shows potent SMARCA2 degradation in biochemical assays, but minimal or no degradation in cells. What are the potential reasons?
A1: This discrepancy can arise from several factors related to the cellular environment that are not present in a biochemical setup. Key considerations include:
-
Cell Permeability: Your compound may have poor cell permeability, preventing it from reaching its intracellular target.
-
Compound Efflux: The compound could be actively transported out of the cell by efflux pumps.
-
Cellular Metabolism: The degrader molecule might be rapidly metabolized into an inactive form within the cell.
-
E3 Ligase Availability: The specific E3 ligase recruited by your degrader may be expressed at low levels or be inactive in the cell line being used.
Q2: I am observing degradation of SMARCA4 in addition to SMARCA2. How can I improve selectivity?
A2: Achieving selectivity between SMARCA2 and its highly homologous paralog SMARCA4 is a common challenge.[1][2] Strategies to enhance selectivity include:
-
Linker Optimization: The length and composition of the linker in a PROTAC (Proteolysis-Targeting Chimera) can significantly influence the formation of a productive ternary complex (Target-PROTAC-E3 Ligase), which can favor the degradation of one paralog over the other.[3]
-
E3 Ligase Choice: Different E3 ligases can have varying affinities for the ternary complex, leading to differential degradation efficiency. Experimenting with degraders that recruit different E3 ligases (e.g., VHL or Cereblon) may improve selectivity.[3]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the degrader can help identify moieties that contribute to selective binding and degradation.[4]
Q3: My Western blot shows multiple bands for SMARCA2. How do I interpret this?
A3: The presence of multiple bands for SMARCA2 on a Western blot can be due to several factors:
-
Splice Variants: The SMARCA2 gene can undergo alternative splicing, resulting in different protein isoforms with varying molecular weights.[5][6]
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation or ubiquitination can alter the migration of the protein on the gel, leading to the appearance of additional bands.
-
Protein Degradation: The lower molecular weight bands might represent degradation products of SMARCA2.[7] Ensure that fresh protease inhibitors are always included in your lysis buffer to minimize this.[7][8]
-
Antibody Non-Specificity: The antibody may be cross-reacting with other proteins.[7] It is crucial to use a well-validated and specific antibody.
Q4: How can I confirm that the observed SMARCA2 degradation is proteasome-dependent?
A4: To confirm the involvement of the ubiquitin-proteasome pathway, you can perform co-treatment experiments with specific inhibitors:[9][10]
-
Proteasome Inhibitors: Pre-treating cells with a proteasome inhibitor, such as MG-132 or bortezomib, should "rescue" or prevent the degradation of SMARCA2 induced by your compound.[10][11]
-
Ubiquitination Pathway Inhibitors: An inhibitor of the E1 ubiquitin-activating enzyme, such as MLN4924 (pevonedistat), can also be used to demonstrate that the degradation is dependent on the ubiquitination cascade.[10][11]
Troubleshooting Guides
Issue 1: No or Weak SMARCA2 Degradation Signal in Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Protein Loading | Increase the amount of protein loaded per well. Perform a protein concentration assay (e.g., BCA) to ensure equal loading.[8] |
| Inefficient Protein Transfer | Optimize the transfer time and voltage. Ensure the transfer sandwich is assembled correctly. Use a membrane type appropriate for the size of SMARCA2 (~180 kDa).[8] |
| Low Primary Antibody Concentration/Affinity | Increase the primary antibody concentration or extend the incubation time. Use a different, validated anti-SMARCA2 antibody.[8] |
| Poor Cell Lysis | Ensure your lysis buffer contains sufficient detergents and protease inhibitors to efficiently extract nuclear proteins like SMARCA2. |
| Degrader Inactivity | Confirm the identity and purity of your degrader compound. Test a fresh batch of the compound. |
Issue 2: High Background or Non-Specific Bands in Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[8] |
| High Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody.[8] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations.[8] |
| Antibody Cross-Reactivity | Use an affinity-purified primary antibody or test a different antibody clone.[7] |
| Protein Aggregation | Ensure complete denaturation of the protein sample by boiling in Laemmli buffer before loading. |
Issue 3: Inconsistent Results in Cellular Thermal Shift Assay (CETSA)
| Possible Cause | Recommended Solution |
| Uneven Heating | Use a thermal cycler with good temperature uniformity across the block.[12] |
| Inaccurate Pipetting | Use calibrated pipettes and ensure careful handling to maintain consistent cell numbers and compound concentrations.[12] |
| Suboptimal Heat Challenge Conditions | Optimize the temperature range and incubation time for the heat challenge to achieve a clear melting curve for SMARCA2.[12] |
| Low Target Engagement | The compound may not be effectively engaging SMARCA2 in the cellular context. Confirm cell permeability and consider testing higher concentrations.[12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of SMARCA2 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the SMARCA2 degrader or vehicle control (e.g., DMSO) for the specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a validated primary antibody against SMARCA2 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 signal to a loading control (e.g., β-actin or HDAC1).
Protocol 2: Proteasome Inhibition Rescue Experiment
-
Cell Culture and Pre-treatment: Plate cells as described above. Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG-132) or a ubiquitin-activating enzyme inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.
-
Co-treatment: Add the SMARCA2 degrader to the pre-treated cells and incubate for the desired time.
-
Analysis: Harvest the cells and perform Western blot analysis as described in Protocol 1 to assess the levels of SMARCA2. A rescue of the SMARCA2 protein level in the presence of the inhibitor confirms proteasome-dependent degradation.[11]
Visualizations
Caption: A typical experimental workflow for a SMARCA2 degradation assay.
Caption: The PROTAC-mediated ubiquitin-proteasome pathway for SMARCA2 degradation.
Caption: A logical flowchart for troubleshooting unexpected results.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complex Alternative Splicing of the Smarca2 Gene Suggests the Importance of Smarca2-B Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LabXchange [labxchange.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Selectivity Profile of SMARCA2 Degrader PRT005: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the PROTAC SMARCA2 degrader, PRT005, against its closely related paralog, SMARCA4. The data and protocols presented herein are compiled from publicly available research to facilitate an objective evaluation of this degrader's performance.
SMARCA2 and SMARCA4 are the core ATPase subunits of the SWI/SNF chromatin remodeling complex.[1] In cancers with loss-of-function mutations in SMARCA4, the cancerous cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes the selective degradation of SMARCA2 a promising therapeutic strategy.[1] Proteolysis-targeting chimeras (PROTACs) are a class of drugs that induce the degradation of target proteins. This guide focuses on PRT005, a selective SMARCA2 degrader.
Data Presentation
The following tables summarize the quantitative data regarding the selectivity and efficacy of the SMARCA2 degrader PRT005.
Table 1: Ternary Complex Formation Affinity
| Compound | Target | Ternary TR-FRET IC50 (nM) | Selectivity (SMARCA4/SMARCA2) |
| PRT005 | SMARCA2 | 1.5 | 2.9-fold |
| SMARCA4 | 4.4 |
Data from Prelude Therapeutics poster on potent SMARCA2 targeted protein degraders.[2]
Table 2: In Vitro Degradation and Cell Viability
| Cell Line | SMARCA4 Status | PRT005 IC50 (µM) |
| LU6437 | -del | 0.081 |
| LU2511 | -del | 0.027 |
| NCI-H841 | null | >10 |
| LU5263 | WT | 6.22 |
Data from Prelude Therapeutics poster on potent SMARCA2 targeted protein degraders.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of SMARCA2 and SMARCA4 proteins in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound (e.g., PRT005) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC degrader or vehicle control for the desired time (e.g., 18 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
In-Cell Western (ICW) Assay for Degradation Potency (DC50)
This high-throughput method is used to determine the concentration of a PROTAC that causes 50% degradation of the target protein (DC50).
Materials:
-
Black-walled 96-well plates
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Formaldehyde (16%, methanol-free)
-
Blocking buffer
-
Primary antibodies for SMARCA2 and SMARCA4
-
Fluorochrome-conjugated secondary antibodies
-
DNA stain for normalization (e.g., DRAQ5)
-
Plate reader capable of detecting fluorescence
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat with a serial dilution of the PROTAC for a specified time (e.g., 20 hours).[3]
-
Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with a suitable buffer.
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorochrome-conjugated secondary antibodies for 1 hour in the dark.
-
-
Normalization: Stain the nuclei with a DNA stain for cell number normalization.
-
Data Acquisition: Scan the plate using a compatible plate reader to measure the fluorescence intensity of the target protein and the DNA stain.
-
Analysis: Normalize the target protein signal to the DNA stain signal. Plot the normalized signal against the PROTAC concentration to determine the DC50 value.
Cell Viability Assay
This assay measures the effect of the PROTAC degrader on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 7 days for IC50 determination).[2]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Mandatory Visualization
Signaling Pathway
Caption: PROTAC-mediated degradation of SMARCA2.
Experimental Workflows
Caption: Western blot experimental workflow.
Caption: Cell viability assay workflow.
References
Assessing the Functional Consequences of SMARCA2 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly in cancers with mutations in its paralog, SMARCA4. This guide provides a comparative overview of the functional consequences of SMARCA2 degradation induced by three major technologies: Proteolysis Targeting Chimeras (PROTACs), CRISPR-Cas9, and small interfering RNA (siRNA). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms.
Comparison of Technologies for SMARCA2 Degradation
The choice of technology to induce SMARCA2 degradation depends on the specific research or therapeutic goal. PROTACs offer a pharmacologically reversible approach, while CRISPR-Cas9 provides permanent gene knockout, and siRNA allows for transient knockdown of gene expression.
| Feature | PROTACs | CRISPR-Cas9 | siRNA |
| Mechanism of Action | Hijacks the ubiquitin-proteasome system to induce targeted protein degradation.[1] | Creates double-strand breaks in the DNA, leading to gene knockout through error-prone repair. | Binds to and promotes the degradation of specific mRNA molecules, preventing protein translation.[2] |
| Effect | Post-translational protein degradation. | Permanent gene knockout. | Transient mRNA knockdown. |
| Selectivity | High selectivity for the target protein can be engineered.[3][4] | High specificity for the target DNA sequence. | Can have off-target effects. |
| Reversibility | Reversible upon withdrawal of the compound. | Irreversible. | Reversible as the siRNA is degraded. |
| Therapeutic Potential | High, with several SMARCA2 degraders in clinical trials.[5] | Primarily a research tool for target validation; therapeutic applications are being explored.[6] | Therapeutic applications are established for some diseases, particularly those affecting the liver.[2] |
Functional Consequences of SMARCA2 Degradation
The primary functional consequence of SMARCA2 degradation in SMARCA4-mutant cancer cells is synthetic lethality, leading to potent anti-proliferative effects.[3][7] This is attributed to the cell's reliance on SMARCA2 for survival in the absence of functional SMARCA4.
Key Phenotypes and Supporting Data
| Functional Consequence | Experimental Observations | Supporting Data (Example) |
| Inhibition of Cell Proliferation | Significant reduction in the growth of SMARCA4-mutant cancer cell lines.[3][8] | PROTAC A947 induces growth inhibition in SMARCA4-mutant SW1573 cells.[3] siRNA-mediated knockdown of SMARCA2 reduces proliferation in SMARCA4-mutant GAMG cells.[8] |
| Induction of Apoptosis | Increased programmed cell death in sensitive cell lines. | Upregulation of apoptosis-related gene signatures has been observed following SMARCA2 degradation. |
| Cell Cycle Arrest | Downregulation of core cell cycle genes.[9] | SMARCA2 degradation leads to the downregulation of genes involved in cell proliferation.[10] |
| Enhancer Reprogramming | Loss of chromatin accessibility at enhancers of proliferation-related genes.[9][10][11] | The SMARCA2 degrader YD23 was shown to reduce chromatin accessibility at enhancer regions in SMARCA4-deficient cells.[9][11] |
| Modulation of YAP Signaling | Increased phosphorylation of YAP1, a key regulator of cell growth.[12] | Treatment with SMARCA2 degraders YDR1 and YD54 leads to a drastic increase in YAP1 phosphorylation.[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to assess the functional consequences of SMARCA2 degradation.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
-
Cell Lysis: Treat cells with the SMARCA2 degrader (e.g., PROTAC) or control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the SMARCA2 degrader or control and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Global Ubiquitin Mapping by Mass Spectrometry
This proteomic approach identifies and quantifies ubiquitination sites across the proteome to assess the mechanism of action of PROTACs.[14][15][16]
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132), and a control. Lyse the cells in a urea-containing buffer.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using Lys-C and trypsin.
-
Peptide Labeling: Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Ubiquitin Remnant Enrichment: Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine (diGLY) remnant left on lysine (B10760008) residues after tryptic digestion.[15]
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the ubiquitinated peptides to determine the specific targets of the PROTAC-induced ubiquitination.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SMARCA2 degradation can aid in understanding its functional consequences.
PROTAC-Mediated SMARCA2 Degradation Workflow
Caption: Workflow of PROTAC-mediated degradation of SMARCA2.
Downstream Signaling Consequences of SMARCA2 Degradation
Caption: Key downstream signaling effects of SMARCA2 degradation.
Apoptosis Signaling Pathway
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ubiquitin diGLY Proteomics as an Approach to Identify and Quantify the Ubiquitin-Modified Proteome | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of VHL and CRBN-Based SMARCA2 PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) designed to degrade SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in SMARCA4-deficient cancers. This analysis focuses on the two most commonly utilized E3 ligases, Von Hippel-Lindau (VHL) and Cereblon (CRBN), in the design of SMARCA2 degraders, with supporting experimental data and methodologies.
SMARCA2 has emerged as a high-value therapeutic target, and PROTACs offer a novel modality to eliminate the entire protein, a distinct advantage over simple inhibition.[1][2] The choice of E3 ligase is a critical design element in PROTAC development, influencing factors such as degradation efficiency, selectivity, and tissue distribution.[] This guide delves into the performance of both VHL- and CRBN-based SMARCA2 PROTACs, providing a comprehensive overview for informed decision-making in drug discovery programs.
General Mechanism of Action
PROTACs are heterobifunctional molecules that consist of a ligand for the target protein (SMARCA2), a ligand for an E3 ubiquitin ligase (either VHL or CRBN), and a linker connecting the two.[4][5] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to the target protein.[6] This polyubiquitination marks the target protein for degradation by the 26S proteasome, effectively eliminating it from the cell.[]
Comparative Performance of VHL vs. CRBN-based SMARCA2 PROTACs
The following tables summarize the in vitro degradation performance of representative VHL and CRBN-based SMARCA2 PROTACs. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different publications.
VHL-Based SMARCA2 PROTACs
VHL-based PROTACs have been extensively developed, with some demonstrating excellent potency and selectivity.[7][8] ACBI2 is a notable example of a selective and orally bioavailable VHL-recruiting SMARCA2 degrader.[7]
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Selectivity over SMARCA4 | Reference |
| ACBI2 | SMARCA2 | RKO | 1 | >95 | >30-fold | [7] |
| Compound 5 | SMARCA2 | RKO | 78 | 46 | Spares SMARCA4 | [7] |
| A947 | SMARCA2 | SW1573 | ~10 | >90 | Moderately Selective | [2] |
CRBN-Based SMARCA2 PROTACs
Recently, potent and orally bioavailable CRBN-based SMARCA2 PROTACs have been reported, expanding the therapeutic options.[1][9] YDR1 and YD54 are examples of such compounds that exhibit high potency and selectivity.[1]
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Selectivity over SMARCA4 | Reference |
| YDR1 | SMARCA2 | H322 | 1 | 99.3 | Minimally alters SMARCA4 | [1] |
| YD54 | SMARCA2 | H322 | 1 | 99.3 | Minimally alters SMARCA4 | [1] |
| GLR-203101 | SMARCA2 | HeLa, SW1573, HEK-293 | Not specified | Not specified | Selective, no off-target on CRBN neosubstrates | [10] |
Key Differentiators: VHL vs. CRBN
The choice between VHL and CRBN as the E3 ligase for a SMARCA2 PROTAC can have significant implications for its therapeutic potential.
| Feature | VHL | CRBN |
| Expression | Widespread, but can be low in certain tumors.[] | Ubiquitously expressed in many tissues, including hematopoietic cells.[] |
| Subcellular Localization | Predominantly cytosolic.[] | Can shuttle between the nucleus and cytoplasm.[] |
| Ligand Properties | Hydroxyproline-based ligands, can be larger and less "drug-like".[][11] | IMiD-based ligands (thalidomide, pomalidomide), generally smaller with more favorable physicochemical properties.[11] |
| Binding Mechanism | Ligand fits into a well-defined groove.[] | Entropy-driven, kinetically labile binding.[] |
| Off-Target Effects | Generally considered to have a smaller promiscuity window, leading to high selectivity.[] | Can degrade "neosubstrates" such as zinc-finger transcription factors.[] |
| Oral Bioavailability | Historically more challenging to achieve, but has been demonstrated with compounds like ACBI2.[7] | Several orally bioavailable CRBN-based PROTACs have been developed.[1][4] |
SMARCA2 Signaling Pathway and Therapeutic Rationale
SMARCA2 and SMARCA4 are mutually exclusive ATPases of the SWI/SNF chromatin remodeling complex. In cancers with loss-of-function mutations in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival.[1][10] This creates a synthetic lethal vulnerability that can be exploited by selectively degrading SMARCA2. Degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to cell cycle arrest and inhibition of cell growth.[2]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of SMARCA2 PROTACs.
In-Cell Western (ICW) for Protein Degradation
This assay is commonly used to quantify the degradation of SMARCA2 in a dose-dependent manner.
Protocol:
-
Cell Plating: Seed cells (e.g., SW1573, RKO, H322) in 96-well plates and allow them to adhere overnight.[2]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (typically 18-24 hours).[2]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% milk or BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SMARCA2.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Imaging and Quantification: Acquire images using a high-content imaging system and quantify the fluorescence intensity per cell. Normalize the data to a control (e.g., DMSO-treated cells) to determine the percentage of protein degradation.[2]
Cell Viability Assays
These assays determine the effect of SMARCA2 degradation on the proliferation of cancer cells.
Protocol:
-
Cell Plating: Plate cells in 96-well plates at a low density.[2]
-
PROTAC Treatment: Treat the cells with a dose range of the PROTAC.
-
Incubation: Incubate the cells for an extended period (e.g., 5-7 days) to allow for effects on cell proliferation to become apparent.
-
Viability Measurement: Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Rescue Experiments
To confirm the mechanism of action, rescue experiments are performed by co-treating cells with the PROTAC and an inhibitor of the ubiquitin-proteasome system or a competing ligand.[1]
Protocol:
-
Co-treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132), a neddylation inhibitor (e.g., MLN4924), or excess E3 ligase ligand (pomalidomide for CRBN, VH298 for VHL).[1][7]
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against SMARCA2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate. A rescue of SMARCA2 protein levels in the co-treated samples confirms a PROTAC-mediated degradation mechanism.[1]
Conclusion
Both VHL and CRBN-based PROTACs have demonstrated the potential to be potent and selective degraders of SMARCA2. The choice between these two E3 ligases will depend on the specific therapeutic goals and the desired properties of the final drug candidate. CRBN-based PROTACs may offer advantages in terms of the physicochemical properties of their ligands and broader tissue expression, while VHL-based PROTACs might provide a more selective degradation profile with a lower risk of off-target effects.[] The development of orally bioavailable PROTACs for both E3 ligase systems represents a significant advancement in the field and provides valuable tools for the continued investigation of SMARCA2 as a therapeutic target in SMARCA4-deficient cancers.[1][7] Further head-to-head studies under identical conditions will be invaluable for a definitive comparison of these two approaches.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of PROTAC SMARCA2 Degrader-5 for Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity of PROTAC SMARCA2 Degrader-5
This guide provides a detailed comparison of this compound (also known as Compound I-425) with other prominent SMARCA2-targeting PROTACs. The focus is on cross-reactivity, particularly against the highly homologous paralog SMARCA4, a critical consideration in the development of targeted cancer therapies. This analysis is supported by available experimental data and detailed methodologies for key assays.
Mechanism of Action: PROTAC-Mediated SMARCA2 Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A SMARCA2-targeting PROTAC consists of a ligand that binds to the SMARCA2 protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Caption: Mechanism of action for a SMARCA2-targeting PROTAC.
Quantitative Comparison of SMARCA2 PROTAC Degraders
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound and other notable SMARCA2 degraders against SMARCA2 and its paralog SMARCA4. Lower DC50 values indicate higher potency. The selectivity is inferred from the ratio of DC50 values (SMARCA4/SMARCA2).
| Degrader | Target | DC50 (nM) | Dmax (%) | Cell Line(s) | E3 Ligase Recruited | Reference |
| This compound (Compound I-425) | SMARCA2 | <100 | Not Specified | MV411, A549 | VHL | [1][2] |
| SMARCA4 | 100-500 | Not Specified | MV411, A549 | VHL | [1][2] | |
| ACBI2 | SMARCA2 | Nanomolar range | >95% | Various | VHL | [3][4] |
| SMARCA4 | ~30-fold less potent than for SMARCA2 | Not Specified | Various | VHL | [4] | |
| A947 | SMARCA2 | Sub-nanomolar | >95% | SW1573 | VHL | [4][5][6] |
| SMARCA4 | ~30-fold less potent than for SMARCA2 | Partially spared | SW1573 | VHL | [4][5] | |
| YDR1 | SMARCA2 | 1.2 - 12.7 | 98.7 - 99.6% | H322, HCC515, H2030, H2126 | Cereblon | |
| SMARCA4 | 135 (24h), 381 (48h) | 79% (24h), 69% (48h) | H1792 | Cereblon | ||
| YD54 | SMARCA2 | 1.0 - 10.3 | 98.6 - 98.9% | H322, HCC515, H2030, H2126 | Cereblon | |
| SMARCA4 | Minimally altered | Not Specified | H1792 | Cereblon |
Experimental Protocols
The data presented above is typically generated using the following key experimental methodologies:
Western Blotting for Targeted Protein Degradation
This technique is used to quantify the levels of specific proteins (e.g., SMARCA2 and SMARCA4) in cell lysates after treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PROTAC degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Denature the proteins by boiling at 95-100°C for 5-10 minutes.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (SMARCA2 or SMARCA4) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Tandem Mass Tag (TMT) Proteomics for Global Selectivity Profiling
This method provides an unbiased, proteome-wide assessment of a PROTAC's selectivity by quantifying changes in the abundance of thousands of proteins simultaneously.
References
Evaluating the Efficacy of PROTAC SMARCA2 Degraders in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring SMARCA4 mutations, based on the principle of synthetic lethality. Proteolysis-targeting chimeras (PROTACs) that selectively induce the degradation of SMARCA2 are at the forefront of this research. This guide provides a comparative overview of the efficacy of several prominent PROTAC SMARCA2 degraders in various cancer models, with a focus on their preclinical data.
Note on PROTAC SMARCA2 degrader-5 (Compound I-425): Publicly available data on this compound is currently limited. A commercial vendor reports a half-maximal degradation concentration (DC50) in the range of 100-500 nM in MV411 and A549 cancer cell lines[1]. Further peer-reviewed studies with direct comparative data are needed for a comprehensive evaluation against other degraders. This guide will focus on well-characterized PROTAC SMARCA2 degraders to provide a framework for evaluation.
Comparative Efficacy of SMARCA2 Degraders
The following tables summarize the in vitro and in vivo efficacy of several leading PROTAC SMARCA2 degraders based on available preclinical data.
In Vitro Degradation Potency and Selectivity
| Degrader | Target E3 Ligase | Cell Line(s) | SMARCA2 DC50 | SMARCA4 DC50 | Selectivity (SMARCA4/SMARCA2) | Dmax (SMARCA2) | Reference(s) |
| A947 | VHL | SW1573 | 0.039 nM | - | Moderately Selective | >95% | [2] |
| ACBI2 | VHL | RKO | 1 nM | 32 nM | ~30-fold | Not Reported | [3] |
| YDR1 | Cereblon | H322, HCC515, H2030, H2126 | 1.2 - 12.7 nM | Modestly Degraded | Selective | >98% | |
| YD54 | Cereblon | H322, HCC515, H2030, H2126 | 1 - 10.3 nM | Modestly Degraded | Selective | >98% | |
| UM-SMD-3236 | VHL | H838 | <1 nM | >400-fold lower potency | >400-fold | >95% |
In Vitro Anti-proliferative Activity
| Degrader | Cancer Model(s) | Key Findings | Reference(s) |
| A947 | SMARCA4-mutant NSCLC | Potent growth inhibition | [2] |
| ACBI2 | SMARCA4-deficient cancer models | Significant anti-proliferative effects | [3] |
| YDR1 & YD54 | SMARCA4-mutant lung cancer cell lines | Selective inhibition of cell growth | |
| UM-SMD-3236 | SMARCA4-deficient cancer cell lines | Potent and selective growth inhibition | |
| This compound | MV411, A549 | DC50 of 100-500 nM (degradation) | [1] |
In Vivo Efficacy in Xenograft Models
| Degrader | Cancer Model | Dosing | Key Findings | Reference(s) |
| A947 | SMARCA4-mutant NSCLC xenografts | 40 mg/kg, i.v. | Significant tumor growth inhibition | |
| ACBI2 | SMARCA4-deficient cancer models | Oral administration | In vivo efficacy demonstrated | [3] |
| YDR1 | SMARCA4-mutant xenografts | 10-80 mg/kg, p.o. | Dose-dependent tumor growth inhibition | |
| UM-SMD-3236 | SMARCA4-deficient xenograft models | Weekly i.v. administration | Highly effective in inhibiting tumor growth |
Signaling Pathways and Experimental Workflows
SMARCA2 in the SWI/SNF Complex and PROTAC-mediated Degradation
SMARCA2 is a catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex alters the structure of chromatin, thereby regulating gene expression. In cancers with a loss-of-function mutation in the paralog SMARCA4, the cells become dependent on SMARCA2 for survival. PROTACs exploit the ubiquitin-proteasome system to induce the degradation of SMARCA2.
Caption: SMARCA2 in SWI/SNF and PROTAC degradation pathway.
Experimental Workflow for Efficacy Evaluation
A typical workflow for assessing the efficacy of a PROTAC SMARCA2 degrader involves a series of in vitro and in vivo experiments.
References
A Head-to-Head Battle for SMARCA2 Suppression: PROTAC Degrader-5 vs. RNAi Knockdown
A Comparative Guide for Researchers in Oncology and Drug Discovery
The targeted suppression of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship has spurred the development of novel modalities to eliminate SMARCA2. This guide provides a comprehensive comparison of two prominent approaches: targeted protein degradation using PROTAC SMARCA2 degrader-5 and post-transcriptional gene silencing via RNA interference (RNAi).
This document outlines the mechanisms of action, efficacy, specificity, and potential off-target effects of each technology, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies.
At a Glance: PROTAC Degrader vs. RNAi
| Feature | This compound | RNAi-mediated SMARCA2 Knockdown |
| Mechanism of Action | Induces proximity between SMARCA2 and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the entire protein.[1][2] | Utilizes small interfering RNAs (siRNAs) to bind to and promote the degradation of SMARCA2 messenger RNA (mRNA), preventing protein translation.[3] |
| Target | SMARCA2 Protein | SMARCA2 mRNA |
| Effect on Protein | Complete removal of the target protein.[1] | Reduction in the synthesis of new protein. |
| Kinetics | Rapid onset of degradation, often observed within hours. | Slower onset, dependent on mRNA and protein turnover rates. |
| Reversibility | Reversible upon compound washout. | Prolonged effect, recovery requires new mRNA and protein synthesis. |
| Specificity | High specificity achievable through ternary complex formation; potential for off-target degradation.[1][4] | Potential for off-target gene silencing due to seed sequence homology.[5][6][7] |
| Therapeutic Potential | High, as it removes all functions of the protein and can have catalytic activity.[1] | Validated as a research tool; therapeutic applications face challenges with delivery and stability.[8] |
Quantitative Data Comparison
Table 1: Efficacy and Potency
| Parameter | This compound (Example: A947) | SMARCA2 siRNA |
| DC50 (Degradation) | ~1-10 nM | N/A |
| IC50 (Growth Inhibition in SMARCA4-mutant cells) | ~5-50 nM | Varies with transfection efficiency |
| Maximal Degradation/Knockdown | >95%[9] | ~70-90% |
| Duration of Effect (in vitro) | 24-96 hours (with continuous exposure) | 48-120 hours |
Table 2: Specificity Profile
| Parameter | This compound (Example: A947) | SMARCA2 siRNA |
| Selectivity over SMARCA4 | High (e.g., >30-fold for some PROTACs)[1] | High (dependent on siRNA sequence design) |
| Known Off-Target Effects | Potential for degradation of proteins with similar binding motifs or those that interact with the recruited E3 ligase.[4] | Downregulation of unintended mRNAs with partial sequence complementarity.[5][6] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of SMARCA2 suppression.
Caption: Workflow for comparing PROTAC and siRNA.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: SMARCA4-mutant non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1299, A549) and SMARCA4 wild-type cell lines (e.g., Calu-6) are suitable models.[10]
-
PROTAC Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock to the desired final concentrations in cell culture medium. Add the compound to the cells and incubate for the desired time points (e.g., 2, 4, 8, 24, 48 hours).
-
siRNA Transfection: Utilize a commercially available, validated siRNA targeting SMARCA2 and a non-targeting control siRNA. Perform reverse transfection using a lipid-based transfection reagent like Lipofectamine RNAiMAX, following the manufacturer's protocol.[11] Typically, cells are seeded and transfected simultaneously and incubated for 48-72 hours before analysis.
2. Western Blotting for Protein Level Analysis
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
3. Quantitative PCR (qPCR) for mRNA Level Analysis
-
Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for SMARCA2 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative mRNA expression using the ΔΔCt method.
4. Cell Viability Assay
-
Seed cells in 96-well plates.
-
Treat with a dilution series of the PROTAC degrader or transfect with siRNA as described above.
-
After the desired incubation period (e.g., 72-120 hours), measure cell viability using a luminescent (e.g., CellTiter-Glo) or colorimetric (e.g., MTT) assay according to the manufacturer's instructions.
-
Calculate IC50 values using non-linear regression analysis in software like GraphPad Prism.
Conclusion
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A computational study of off-target effects of RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Partial Inactivation of the Chromatin Remodelers SMARCA2 and SMARCA4 in Virus-Infected Cells by Caspase-Mediated Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC SMARCA2 Degrader-5
This guide provides detailed protocols for the proper disposal of PROTAC SMARCA2 degrader-5, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a novel class of molecules, Proteolysis Targeting Chimeras (PROTACs) require careful handling throughout their lifecycle, including disposal. The following procedures are based on established best practices for potent chemical compounds and information extrapolated from safety data sheets of similar PROTAC molecules.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound is intended for research use only and its full toxicological properties may not be known.
General Handling Guidelines:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation and inhalation of dust or aerosols.
-
Prevent contact with skin and eyes by wearing suitable protective clothing.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-impermeable gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities. |
II. Step-by-Step Disposal Protocol
The disposal of this compound, as with other potent laboratory chemicals, must be conducted in a manner that prevents environmental contamination and exposure to personnel.
Step 1: Segregation of Waste
-
Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated PPE (gloves, disposable lab coats), and absorbent materials from spills, should be collected in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Container Management
-
Use containers that are chemically resistant and compatible with the waste being collected.
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.
-
Keep waste containers tightly closed when not in use and store them in a designated secondary containment area.[1]
Step 3: Spill Management In the event of a spill, the following procedure should be followed:
-
Evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a thorough cleaning with soap and water. Collect all decontamination materials as hazardous waste.
Step 4: Final Disposal
-
All waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not discharge the chemical or its containers into drains or the environment.[1]
-
Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
III. Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow from the use of this compound in an experiment to its final disposal.
This procedural information is intended to provide a framework for the safe handling and disposal of this compound. Researchers are strongly encouraged to consult their institution's specific EHS guidelines and the manufacturer's most recent Safety Data Sheet (SDS) for this compound.
References
Essential Safety and Operational Guidance for Handling PROTAC SMARCA2 Degrader-5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PROTAC SMARCA2 degrader-5. The following procedures are based on established safety protocols for handling potent, research-grade chemical compounds.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Ventilation | Handling should occur in a well-ventilated place, such as a certified chemical fume hood. | To minimize inhalation of any dusts or aerosols. |
| Gloves | Chemical impermeable gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Lab Coat | A standard laboratory coat. | To protect skin and personal clothing. |
| Respiratory Protection | For firefighting, a self-contained breathing apparatus is necessary.[1] | To protect against hazardous combustion products. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe mist, gas, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store separately from incompatible materials and foodstuff containers.[1]
Emergency and First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure safety.
Spill Response:
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Use personal protective equipment, including chemical-impermeable gloves.[1]
-
Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment.[1]
-
Place the collected material in a suitable, closed container for disposal.[1]
Disposal:
-
Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.
-
Discharge into the environment must be avoided.[1]
-
Adhered or collected material should be promptly disposed of.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, to ensure a safe and efficient process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
